2-[4-(Trifluoroacetamido)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7-3-1-6(2-4-7)5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSUSANPOVCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Crystal Structure Analysis of 2-[4-(Trifluoroacetamido)phenyl]acetic Acid: A Methodological Whitepaper
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-[4-(Trifluoroacetamido)phenyl]acetic acid is a fluorinated derivative of phenylacetic acid, a scaffold of significant interest in medicinal chemistry. The precise three-dimensional arrangement of atoms and intermolecular interactions, as revealed by single-crystal X-ray diffraction, is paramount for understanding its physicochemical properties, guiding lead optimization, and ensuring solid-state stability. As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). This document, therefore, serves as an in-depth technical guide outlining the necessary steps to determine and analyze its crystal structure, from synthesis to final structural elucidation.
Introduction: The Rationale for Structural Analysis
The introduction of a trifluoroacetamido group to the phenylacetic acid backbone can significantly alter its electronic properties, lipophilicity, and hydrogen bonding potential. These modifications are critical in drug design, influencing everything from target binding to pharmacokinetic profiles. Phenylacetic acid derivatives, for instance, are foundational to many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. A crystal structure analysis provides definitive proof of the molecular conformation, reveals potential polymorphic forms, and elucidates the supramolecular assembly through non-covalent interactions. This empirical data is invaluable for computational modeling, formulation development, and intellectual property protection.
Synthesis of this compound
A robust synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A plausible and efficient synthetic route starting from commercially available 4-aminophenylacetic acid is outlined below. The purity of the final compound is a critical factor for successful crystallization, and should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry[2].
Proposed Synthetic Protocol
-
Starting Material: 4-Aminophenylacetic acid.
-
Acylation Reaction:
-
Dissolve 4-aminophenylacetic acid (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction with the addition of water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound as a solid.
-
Caption: General workflow for the crystallization of a small organic molecule.
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[3]
Data Collection Protocol
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[4] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.[4]
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (like thermal displacement parameters) are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Interpreting the Crystal Structure
The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. From this, several key parameters can be analyzed.
Expected Molecular and Supramolecular Features
-
Molecular Conformation: The analysis will reveal the torsion angles between the phenyl ring, the acetic acid group, and the trifluoroacetamido group. This conformation is crucial for understanding how the molecule might fit into a protein binding site.
-
Intermolecular Interactions: The trifluoroacetamido and carboxylic acid moieties are excellent hydrogen bond donors and acceptors. The crystal packing will likely be dominated by hydrogen bonding interactions, forming dimers, chains, or more complex networks. The fluorine atoms may also participate in weaker C-H···F or F···F interactions.
-
Quantitative Data: Bond lengths, bond angles, and torsion angles can be precisely determined and compared to known values for similar fragments.
Tabulation of Hypothetical Crystallographic Data
The following tables represent the type of quantitative data that would be generated from the analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₁₀H₈F₃NO₃ |
| Formula Weight | 247.17 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, P-1) |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Calculated Density (g/cm³) | To be determined |
| R-factor (R1) | < 0.05 for a good quality structure |
| wR2 (all data) | < 0.15 for a good quality structure |
Table 2: Selected Hypothetical Bond Lengths and Angles
| Bond/Angle | Expected Value (Å or °) |
| C(carboxyl)-O(hydroxyl) | ~1.31 Å |
| C(carboxyl)=O | ~1.21 Å |
| N-C(amide) | ~1.35 Å |
| C(amide)=O | ~1.24 Å |
| Phenyl C-N Bond Angle | ~120° |
| O-C=O Angle (carboxyl) | ~123° |
Conclusion and Future Directions
While the crystal structure of this compound is not currently in the public domain, this guide provides a comprehensive roadmap for its determination and analysis. The successful elucidation of this structure would provide invaluable insights for medicinal chemists and pharmaceutical scientists, enabling a deeper understanding of its solid-state properties and guiding the development of novel therapeutics based on this promising scaffold. Upon successful structure determination, it is strongly recommended to deposit the data with the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.
References
-
CCDC: The Cambridge Crystallographic Data Centre. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Chadwick, A. D. (2024). How to grow crystals for X-ray crystallography. IUCrJ. [Link]
-
Gola, K., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. [Link]
-
Adams, R., & Thal, A. F. Phenylacetic Acid. Organic Syntheses. [Link]
-
Wlodawer, A., et al. (2008). X-ray crystallography. Methods in Cell Biology. [Link]
-
Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]
-
American Elements. this compound. [Link]
-
Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]
Sources
An In-Depth Technical Guide to the Potential Biological Activity of 2-[4-(Trifluoroacetamido)phenyl]acetic Acid
Foreword: Unveiling the Therapeutic Potential of a Novel Phenylacetic Acid Derivative
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and characterization. Phenylacetic acid and its derivatives have long been a fertile ground for discovery, yielding compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This in-depth technical guide focuses on a specific, yet under-explored molecule: 2-[4-(Trifluoroacetamido)phenyl]acetic acid .
The unique structural features of this compound—a phenylacetic acid backbone known for its therapeutic potential, coupled with a trifluoroacetamido group that can enhance lipophilicity and metabolic stability—make it a compelling candidate for biological investigation. This guide provides a comprehensive framework for exploring the potential biological activities of this compound, offering not just experimental protocols, but the strategic rationale behind them. Our approach is grounded in scientific integrity, providing a logical, self-validating system for inquiry.
Structural Rationale and Hypothesized Biological Activities
The structure of this compound suggests several potential avenues for biological activity. The phenylacetic acid moiety is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][3] The trifluoroacetamido group, a bioisostere of other acyl groups, can modulate the compound's physicochemical properties, potentially influencing its interaction with biological targets and its pharmacokinetic profile.
Based on these structural alerts, we hypothesize that this compound may possess the following biological activities:
-
Anti-inflammatory Activity: Drawing parallels with other N-substituted phenylacetic acid derivatives, the compound may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
-
Analgesic Activity: Anti-inflammatory and analgesic effects are often intertwined. The compound could potentially alleviate pain by reducing inflammation or through central mechanisms.
-
Antimicrobial Activity: Phenylacetic acid derivatives have demonstrated antimicrobial properties, and the trifluoroacetamido group might enhance this activity.[2]
-
Cytotoxic/Anticancer Activity: The influence of the trifluoroacetamido group on cellular processes warrants an investigation into the compound's potential to inhibit cancer cell growth.
This guide will now delve into the detailed experimental workflows to systematically investigate each of these potential activities.
Investigating Anti-inflammatory Potential: A Multi-tiered Approach
A thorough assessment of anti-inflammatory activity requires a combination of in vitro and in vivo models to elucidate both the mechanism and the physiological relevance of the compound's effects.
In Vitro Assessment of Anti-inflammatory Activity
Initial screening in a controlled cellular environment is a cost-effective and rapid method to identify potential anti-inflammatory action.[4][5]
The inhibition of COX enzymes is a primary mechanism of action for many NSAIDs.[6] This assay will determine if this compound selectively inhibits COX-1 or COX-2, or acts as a non-selective inhibitor.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
DMSO (vehicle)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.
-
Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, followed by the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the test compound dilutions or control inhibitors to the respective wells. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Causality Behind Experimental Choices:
-
Dual Enzyme Assay: Testing against both COX-1 and COX-2 is crucial to determine the selectivity profile of the compound, which has significant implications for its potential side-effect profile.[7][8]
-
Positive Controls: The use of well-characterized selective and non-selective inhibitors validates the assay's performance and provides a benchmark for the test compound's potency.
-
ELISA-based Detection: Quantifying the product of the enzymatic reaction (PGE2) provides a sensitive and specific measure of enzyme activity.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Corroboration of Anti-inflammatory Effects
Positive results from in vitro assays should be followed by in vivo studies to confirm efficacy in a complex biological system.[9][10][11][12]
This is a classic and reliable model of acute inflammation to assess the anti-inflammatory activity of a compound.[12]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (test compound)
-
Indomethacin or Diclofenac (positive control)
-
1% (w/v) Carrageenan solution in saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Randomly divide them into groups: vehicle control, positive control, and test compound groups (at least three different doses).
-
Compound Administration: Administer the test compound, positive control, or vehicle orally or intraperitoneally one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Causality Behind Experimental Choices:
-
Carrageenan as an Inducer: Carrageenan induces a biphasic inflammatory response, allowing for the assessment of the compound's effect on different inflammatory mediators.[12]
-
Plethysmometer Measurement: This provides a quantitative and objective measure of the inflammatory response (edema).
-
Time-Course Analysis: Measuring edema at multiple time points allows for the evaluation of the onset and duration of the anti-inflammatory effect.
Evaluation of Analgesic Activity: Dissecting Pain Relief
The assessment of analgesic properties is crucial, as pain is a primary symptom of inflammation.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This model is sensitive for evaluating peripherally acting analgesics.[13][14][15]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (test compound)
-
Aspirin or Diclofenac (positive control)
-
0.6% (v/v) Acetic acid solution
-
Vehicle
Procedure:
-
Animal Acclimatization and Grouping: Similar to the paw edema model.
-
Compound Administration: Administer the test compound, positive control, or vehicle 30 minutes (intraperitoneal) or 60 minutes (oral) before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Causality Behind Experimental Choices:
-
Acetic Acid as a Nociceptive Stimulus: Acetic acid induces pain by causing the release of endogenous mediators that stimulate nociceptive neurons.[14]
-
Writhing as an Endpoint: The number of writhes is a quantifiable and reliable indicator of visceral pain.
-
Pre-treatment Time: The pre-treatment period allows for the absorption and distribution of the test compound.
Antimicrobial Activity Screening: A Broad-Spectrum Investigation
The potential of this compound as an antimicrobial agent can be explored using standard microbiological assays.[16][17][18][19][20]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans)
-
This compound (test compound)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of each microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and control antibiotics in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be observed visually or by adding a viability indicator like resazurin.
Causality Behind Experimental Choices:
-
Broth Microdilution: This is a quantitative and reproducible method for determining MIC values.[18]
-
Panel of Microorganisms: Testing against a diverse panel of pathogens provides information on the compound's spectrum of activity.[19]
-
Standard Controls: The inclusion of standard antibiotics ensures the validity of the assay and provides a reference for potency.
Assessment of Cytotoxicity and Potential Anticancer Activity
It is imperative to evaluate the cytotoxic profile of any new chemical entity to determine its therapeutic window.[21][22][23][24][25]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293)
-
This compound (test compound)
-
Doxorubicin (positive control for cytotoxicity)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and doxorubicin for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that reduces cell viability by 50%).
Causality Behind Experimental Choices:
-
MTT Reagent: This reagent is converted to a colored formazan product by mitochondrial dehydrogenases in living cells, providing a direct correlation with cell viability.
-
Multiple Cell Lines: Using both cancerous and non-cancerous cell lines helps to assess the compound's selectivity for cancer cells.
-
Time-Dependent Analysis: Evaluating cytotoxicity at different time points provides insights into the kinetics of the cytotoxic effect.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Data Presentation and Interpretation
All quantitative data generated from these assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Biological Activity of this compound
| Assay | Target/Cell Line | Endpoint | Result (e.g., IC50 in µM) | Positive Control (IC50 in µM) |
| COX-1 Inhibition | Purified Enzyme | IC50 | To be determined | Indomethacin: Value |
| COX-2 Inhibition | Purified Enzyme | IC50 | To be determined | Celecoxib: Value |
| Antimicrobial | S. aureus | MIC | To be determined | Ciprofloxacin: Value |
| Antimicrobial | E. coli | MIC | To be determined | Ciprofloxacin: Value |
| Antimicrobial | C. albicans | MIC | To be determined | Fluconazole: Value |
| Cytotoxicity | MCF-7 | IC50 | To be determined | Doxorubicin: Value |
| Cytotoxicity | A549 | IC50 | To be determined | Doxorubicin: Value |
| Cytotoxicity | HEK293 | IC50 | To be determined | Doxorubicin: Value |
Table 2: Summary of In Vivo Biological Activity of this compound
| Assay | Animal Model | Endpoint | Dose Range Tested | Maximum Inhibition (%) | Positive Control Inhibition (%) |
| Carrageenan-Induced Paw Edema | Rat | Edema Inhibition | e.g., 10, 30, 100 mg/kg | To be determined | Indomethacin: Value |
| Acetic Acid-Induced Writhing | Mouse | Writhing Inhibition | e.g., 10, 30, 100 mg/kg | To be determined | Aspirin: Value |
Concluding Remarks and Future Directions
This technical guide provides a robust and logical framework for the initial exploration of the biological activities of this compound. The proposed experimental cascade, from in vitro mechanistic studies to in vivo efficacy models, is designed to provide a comprehensive understanding of the compound's therapeutic potential.
Positive findings in any of these areas would warrant further investigation, including more advanced mechanistic studies, pharmacokinetic profiling, and evaluation in chronic disease models. The systematic approach outlined herein will enable researchers to make informed decisions about the future development of this promising molecule.
References
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). AJRB, 15(2), 37-52. [Link]
-
Cytotoxicity Assays | Life Science Applications. (n.d.). Bio-Rad. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Research International, 31(6), 1-15. [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
-
Cytotoxicity Assay: From Drug Discovery and Preclinical to Clinical Phases. (n.d.). Da-Ta Biotech. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(8), e18544. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2017). International Journal of Pharmaceutical and Clinical Research, 9(5), 413-417. [Link]
-
Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (2024). LinkedIn. [Link]
-
IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). International Journal of Creative Research Thoughts, 10(4). [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of visualized experiments : JoVE, (78), 50585. [Link]
-
In-Vivo Models for Management of Pain. (2017). Pharmacology & Pharmacy, 8, 259-270. [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
-
Assessment of antimicrobial activity. (2019). Protocols.io. [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (2007). Methods in molecular biology (Clifton, N.J.), 387, 103-13. [Link]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2021). Revista de Ciências Médicas e Biológicas, 20(3), 438-444. [Link]
-
In virto Anti inflammatory assay: Dr. Bhushan P Pimple. (2020, July 25). YouTube. [Link]
-
A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (2018). Current medicinal chemistry, 25(27), 3229-3237. [Link]
-
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. [Link]
-
Pharmacological screening of analgesic activity | PPTX. (2018, November 28). Slideshare. [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. (2025). ResearchGate. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2007). Methods in Molecular Biology, 387, 137-148. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). Molecules, 27(19), 6596. [Link]
-
Phenylacetic acid derivatives as hPPAR agonists. (2003). Bioorganic & medicinal chemistry letters, 13(7), 1277-1280. [Link]
-
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (2004). Neuroscience, 124(3), 725-733. [Link]
-
Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. (2015). Molecular pharmacology, 87(3), 496-506. [Link]
- US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them. (1984).
-
Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). Arzneimittel-Forschung, 33(4A), 621-627. [Link]
-
Anti-inflammatory and Hypolipidemic Effect of Novel Conjugates with Trolox and Other Antioxidant Acids. (2019). Medicinal chemistry (Shariqah (United Arab Emirates)), 15(6), 634-645. [Link]
-
Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. (2019). Natural Product Communications, 14(10). [Link]
-
Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026. (2022). Frontiers in Microbiology, 13, 963654. [Link]
-
Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2023). Antioxidants, 12(4), 853. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals, 18(9), 1189. [Link]
-
Neuroprotective Effects of N-Acetylcysteine-Amide (AD4) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2021). Molecules, 26(11), 3183. [Link]
-
Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. (2023, June 16). YouTube. [Link]
-
Phenylacetic acid. (n.d.). Wikipedia. [Link]
-
The chemistry and biological activities of N-acetylcysteine. (2013). Biochimica et biophysica acta, 1830(8), 4117-4129. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules, 27(22), 7954. [Link]
-
Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects. (2018). Oxidative Medicine and Cellular Longevity, 2018, 2835787. [Link]
-
Biological Activities and Potential Oral Applications of N-Acetylcysteine. (2018). Oxidative Medicine and Cellular Longevity, 2018, 2835787. [Link]
-
The chemistry and biological activities of N-acetylcysteine. (2013). Minerva Access. [Link]
Sources
- 1. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In-Vivo Models for Management of Pain [scirp.org]
- 15. scielo.br [scielo.br]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of antimicrobial activity [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. opentrons.com [opentrons.com]
- 22. kosheeka.com [kosheeka.com]
- 23. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 24. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 25. nebiolab.com [nebiolab.com]
An In-depth Technical Guide to 2-[4-(trifluoroacetamido)phenyl]acetic acid (CAS 105113-62-0)
This technical guide provides a comprehensive overview of 2-[4-(trifluoroacetamido)phenyl]acetic acid, with the CAS number 105113-62-0. The content herein is curated for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document delves into the known properties of this compound, its potential synthetic pathways, and its role as a chemical intermediate, while also addressing the current limitations in publicly available data.
Introduction: A Niche Building Block in Chemical Synthesis
This compound is an organic compound characterized by a phenylacetic acid core functionalized with a trifluoroacetamido group.[1] The presence of the trifluoromethyl moiety is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific applications for this compound are not extensively documented in peer-reviewed literature, its structure suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The trifluoroacetamido group can serve as a protected amine, which can be deprotected under specific conditions to reveal a primary amine for further functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization is not widely published.
| Property | Value | Source(s) |
| CAS Number | 105113-62-0 | [1] |
| IUPAC Name | 2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid | [1] |
| Molecular Formula | C₁₀H₈F₃NO₃ | [1] |
| Molecular Weight | 247.17 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Chemical Reactivity
A likely synthetic pathway would start from 4-aminophenylacetic acid. The amino group would be protected by trifluoroacetylation using trifluoroacetic anhydride or a related reagent. This approach is a standard method for introducing a trifluoroacetyl protecting group onto an amine.
Caption: A proposed synthetic pathway for this compound.
The reactivity of this molecule is dictated by its functional groups: the carboxylic acid and the trifluoroacetamide. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The trifluoroacetamide is relatively stable but can be hydrolyzed under certain acidic or basic conditions to yield the corresponding amine, making it a useful intermediate in multi-step syntheses.
Applications in Drug Discovery and Development: An Analog-Based Perspective
Direct applications of this compound in drug development are not well-documented. However, the broader class of phenylacetic acid derivatives is of significant interest to the pharmaceutical industry. For instance, fluorinated phenylacetic acids are key intermediates in the synthesis of various therapeutic agents.[2] The introduction of fluorine atoms can enhance properties such as metabolic stability and membrane permeability.[2]
While direct evidence is lacking for the target compound, related phenylacetic acid derivatives have been investigated for a range of biological activities, including their use in the development of anti-inflammatory drugs.[3] It is plausible that this compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic value.
The general workflow in which a building block like this compound might be utilized in a drug discovery program is illustrated below.
Caption: A simplified workflow illustrating the use of chemical building blocks in drug discovery.
Experimental Protocol: Preparation of a Stock Solution for Screening
Given the powdered nature of this compound, a common initial step in a research setting is the preparation of a stock solution for use in biological or chemical screening assays. The following is a general protocol.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (CAS 105113-62-0)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Pipettors and appropriate tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound required to make the desired volume of a 10 mM solution. The molecular weight is 247.17 g/mol . For 1 mL of a 10 mM solution, 2.47 mg of the compound is needed.
-
Weighing: Carefully weigh out the calculated mass of the compound using an analytical balance and transfer it to a suitable microcentrifuge tube or vial.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution, but care should be taken to avoid degradation.
-
Storage: Store the stock solution at -20°C or -80°C to ensure stability. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If ingested, seek immediate medical attention.
Suppliers
This compound is available from several chemical suppliers. Researchers should always request a certificate of analysis to verify the purity and identity of the purchased compound.
| Supplier | Website |
| American Elements | [Link] |
| Biosynth | |
| BLD Pharm | |
| ChemScene |
Conclusion
This compound (CAS 105113-62-0) represents a chemical entity with potential as a building block in synthetic and medicinal chemistry. Its structural features, particularly the trifluoroacetamido group, suggest its utility in the design and synthesis of novel compounds with tailored properties. While there is a notable absence of detailed studies on its specific applications and synthesis, this guide provides a foundational understanding based on its known properties and the context of related phenylacetic acid derivatives. Further research is warranted to fully elucidate the potential of this compound in drug discovery and other areas of chemical science.
References
-
American Elements. This compound. [Link]
-
Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
ChemBK. 2-[4-(Trifluoromethoxy)phenyl]acetic acid. [Link]
-
Matrix Fine Chemicals. 2-[4-(TRIFLUOROMETHOXY)PHENYL]ACETIC ACID. [Link]
-
ResearchGate. ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]
-
SciSpace by Typeset. Synthesis method of 2,4,5-trifluorophenylacetic acid. [Link]
Sources
IUPAC name for 2-[4-(Trifluoroacetamido)phenyl]acetic acid
An In-depth Technical Guide to 2-[4-(Trifluoroacetamido)phenyl]acetic acid: Synthesis, Characterization, and Application in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated analog of a key pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The document details its chemical identity, a robust synthetic pathway, and state-of-the-art analytical methods for its characterization and quality control. Furthermore, it explores the compound's significance as a building block in medicinal chemistry, contextualized by its structural relationship to the NSAID Aceclofenac and the strategic role of fluorine in modern drug design. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar molecules in the pursuit of novel therapeutic agents.
Compound Identification and Physicochemical Properties
This compound is a derivative of phenylacetic acid, a scaffold found in many pharmaceuticals.[1] Its formal IUPAC name is 2-(4-(2,2,2-trifluoroacetamido)phenyl)acetic acid . The defining feature of this molecule is the trifluoroacetamido group (-NHCOCF₃), which strategically replaces the simple acetamido group (-NHCOCH₃) found in its close analog, Actarit (2-(4-acetamidophenyl)acetic acid).[2][3]
This substitution is not trivial; the incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties.[4] Fluorine's high electronegativity can influence metabolic stability, binding affinity, lipophilicity, and cell membrane permeability, making it a powerful tool in drug design.[5][6]
Chemical Structure

Physicochemical Data Summary
The following table summarizes key computed and experimental properties for the compound and its non-fluorinated analog for comparison.
| Property | This compound | 2-(4-Acetamidophenyl)acetic acid (Actarit)[7][8] | Rationale for Significance |
| CAS Number | Not assigned (Research Compound) | 18699-02-0 | Distinguishes from its well-documented analog. |
| Molecular Formula | C₁₀H₈F₃NO₃ | C₁₀H₁₁NO₃ | Highlights the substitution of 3H with 3F atoms. |
| Molecular Weight | 247.17 g/mol | 193.20 g/mol | Affects dosage calculations and molarity-based assays. |
| Melting Point | N/A (Predicted >170 °C) | 173 °C | Important for identification and purity assessment. |
| LogP (calc.) | ~2.5 | ~1.2 | Indicates increased lipophilicity, potentially enhancing membrane permeability.[5] |
| TPSA (calc.) | 75.6 Ų | 66.4 Ų | Affects cell permeability; values < 90 Ų suggest good CNS penetration potential.[2] |
Synthesis and Purification
The synthesis of this compound can be logically adapted from established protocols for its non-fluorinated counterpart.[3] The chosen strategy involves a two-step sequence starting from 4-nitrophenylacetic acid: (1) reduction of the nitro group to an amine, followed by (2) selective N-acylation using a trifluoroacetylating agent. This approach is efficient and utilizes common laboratory transformations.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Aminophenyl)acetic acid
This step follows the principles of nitro group reduction using a metal catalyst or reducing agent. The referenced protocol uses iron powder in acetic acid, a classic and effective method.[3]
-
Suspend 4-nitrophenylacetic acid (1.0 eq) in glacial acetic acid.
-
Heat the mixture to 95 °C with vigorous stirring.
-
Add iron powder (3.4 eq) portion-wise, maintaining the temperature below 105 °C.
-
After the addition is complete, continue stirring for 1 hour until the reaction mixture clarifies, indicating the consumption of the nitro compound.
-
Cool the mixture to room temperature and filter to remove iron salts. The filtrate contains the crude 2-(4-aminophenyl)acetic acid. This intermediate is often used directly in the next step without full isolation.
Step 2: Synthesis of this compound
This step involves the acylation of the newly formed amine. Trifluoroacetic anhydride (TFAA) is a highly reactive and suitable agent for this purpose.
-
To the cooled filtrate containing 2-(4-aminophenyl)acetic acid, add trifluoroacetic anhydride (1.2 eq) dropwise while maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to half its volume.
-
Add the concentrated solution to ice-cold water to precipitate the crude product.
Purification Workflow
-
Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.
-
Extraction: Dissolve the crude solid in ethyl acetate. Wash the organic layer sequentially with water and brine. This step removes any remaining inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallization: For final purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a product of high purity.
Synthesis Workflow Diagram
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of a compound intended for research or development is paramount. A multi-technique approach, grounded in established analytical methods for related pharmaceuticals like Aceclofenac, provides a self-validating system of characterization.[9][10][11]
Chromatographic and Spectroscopic Analysis
The following table outlines a robust analytical workflow for quality control.
| Technique | Purpose | Typical Parameters & Expected Results |
| RP-HPLC [9][12] | Purity Assessment & Quantification | Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (Gradient)Detection: UV at 275 nmOutcome: A single major peak with purity >98%. |
| ¹H, ¹³C NMR | Structural Confirmation | Confirms the phenylacetic acid backbone and the presence of the trifluoroacetamido group. |
| ¹⁹F NMR | Fluorine Confirmation | A sharp singlet peak confirming the -CF₃ group. |
| LC-MS | Molecular Weight Verification | Mode: ESI⁻Expected Ion: [M-H]⁻ at m/z 246.04 |
| FTIR | Functional Group Identification | Characteristic peaks for C=O (acid and amide), N-H, and C-F bonds. |
Analytical Workflow Diagram
Relevance and Application in Drug Discovery
A Scaffold for NSAID Development
This compound is structurally analogous to the NSAID Aceclofenac.[13] Aceclofenac and its primary metabolite, Diclofenac, function by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—mediators of pain, inflammation, and fever.[14][15][16] Aceclofenac shows a degree of selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which may contribute to a better gastrointestinal safety profile compared to less selective NSAIDs.[13][17]
Given this structural similarity, this compound is a compelling candidate for investigation as a novel COX inhibitor. The trifluoroacetamido group could modulate the compound's binding affinity and selectivity for the COX isozymes, potentially leading to an improved therapeutic profile.
The Cyclooxygenase (COX) Signaling Pathway
The diagram below illustrates the inflammatory cascade targeted by NSAIDs. Cell membrane phospholipids are converted by phospholipase A₂ into arachidonic acid. The COX enzymes then metabolize arachidonic acid into prostaglandins, which drive inflammatory responses. This compound, like other NSAIDs, is hypothesized to act by blocking the active site of the COX enzymes.[17]
Conclusion
This compound represents more than a mere chemical curiosity; it is a strategically designed molecule that stands at the intersection of established pharmacology and modern medicinal chemistry. By combining the proven phenylacetic acid scaffold of successful NSAIDs with the property-enhancing effects of trifluorination, this compound serves as a valuable building block for the development of next-generation anti-inflammatory agents. The robust synthetic and analytical protocols detailed herein provide a clear pathway for researchers to produce and validate this compound, enabling further investigation into its therapeutic potential and its utility in creating novel, high-value molecular entities.
References
- Vertex AI Search. (n.d.). How Aceclofenac Works: Mechanism, Duration, and Effectiveness Explained.
- Vertex AI Search. (n.d.). Pharmacology of Aceclofenac ; Mechanism of action, Pharmacokinetics, Uses, Effects.
-
Mol-Instincts. (n.d.). 2-(4-acetamidophenyl)acetic acid. InChI Key Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Aceclofenac. Retrieved from [Link]
-
Chemxpert Database. (2024, March 29). Overview of Aceclofenac: Uses, Mechanism of Action, DMF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aceclofenac. PubChem. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). A comprehensive review of analytical strategies for validating RP-HPLC methods of aceclofenac and thiocolchicoside in bulk drug and formulation. Retrieved from [Link]
-
DEA.gov. (n.d.). An Analytical Profile of Aceclofenac. Microgram Journal. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022, February 5). A Review on validated analytical methods for Aceclofenac. Retrieved from [Link]
-
ResearchGate. (n.d.). A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. Retrieved from [Link]
-
Journal of Chemical Reviews. (n.d.). A comprehensive Review of Analytical Methods for the Determination of Aceclofenac in Biological Fluids and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Retrieved from [Link]
-
Lead Sciences. (n.d.). 2-(4-Acetamidophenyl)acetic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-acetamidophenylacetic acid. Retrieved from [Link]
-
Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid. Retrieved from [Link]
-
Stenutz. (n.d.). 2-(4-acetamidophenyl)acetic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis and Applications of 4-Acetamidophenyl Acetate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]
Sources
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 2. ▷ InChI Key Database ⚛️ | 2-(4-acetamidophenyl)acetic acid [inchikey.info]
- 3. prepchem.com [prepchem.com]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-(4-Acetamidophenyl)acetic acid - Lead Sciences [lead-sciences.com]
- 8. 2-(4-acetamidophenyl)acetic acid [stenutz.eu]
- 9. A comprehensive review of analytical strategies for validating RP-HPLC methods of aceclofenac and thiocolchicoside in bulk drug and formulation - Curr Trends Pharm Pharm Chem [ctppc.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. jchemrev.com [jchemrev.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Aceclofenac - Wikipedia [en.wikipedia.org]
- 14. rosettepharma.com [rosettepharma.com]
- 15. youtube.com [youtube.com]
- 16. Overview of Aceclofenac: Uses, Mechanism of Action, DMF [chemxpert.com]
- 17. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for Derivatives of 2-[4-(Trifluoroacetamido)phenyl]acetic acid: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the Trifluoroacetamido Moiety in Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design. The trifluoroacetyl group (-COCF₃), in particular, offers a unique confluence of properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. When introduced as a trifluoroacetamide, this moiety can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The electron-withdrawing nature of the trifluoromethyl group also renders the amide bond susceptible to cleavage under specific, mild basic conditions, allowing for its use as a versatile and orthogonal protecting group in complex synthetic sequences.
This technical guide provides a comprehensive overview of the synthetic routes to 2-[4-(trifluoroacetamido)phenyl]acetic acid, a key building block for the development of novel therapeutics. We will explore the foundational synthesis of the parent acid and detail the subsequent derivatization of its carboxylic acid functionality into esters and amides. The protocols herein are presented with an emphasis on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the practical knowledge to not only replicate these procedures but also to adapt them for their specific research needs.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound, this compound, is predicated on the direct N-acylation of 4-aminophenylacetic acid. This reaction is typically achieved with high efficiency using trifluoroacetic anhydride (TFAA) in the presence of a suitable base to neutralize the trifluoroacetic acid byproduct.
Causality Behind Experimental Choices:
-
Starting Material: 4-Aminophenylacetic acid is a commercially available and relatively inexpensive starting material, making this synthetic route economically viable.
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that reacts readily with the primary amine of 4-aminophenylacetic acid. Its high reactivity allows the reaction to proceed under mild conditions.
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed to ensure the solubility of the starting materials and to facilitate the reaction.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial to scavenge the trifluoroacetic acid generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive towards acylation.
-
Temperature: The reaction is typically conducted at a reduced temperature (0 °C to room temperature) to control the exothermicity of the acylation and to minimize potential side reactions.
Experimental Protocol: N-Trifluoroacetylation of 4-Aminophenylacetic Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenylacetic acid (1.0 eq).
-
Solvent Addition: Suspend the 4-aminophenylacetic acid in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).
-
Base Addition: Cool the suspension to 0 °C using an ice bath and add triethylamine (1.1 eq) dropwise with vigorous stirring.
-
Acylation: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volumes of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Caption: Workflow for the synthesis of the core scaffold.
Characterization of this compound
| Analysis | Data |
| Molecular Formula | C₁₀H₈F₃NO₃[1] |
| Molecular Weight | 247.17 g/mol [1] |
| Appearance | White solid |
| Melting Point | 180.1 – 180.9 °C[2] |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.97 (d, J = 8.8 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H), 3.75 (s, 2H)[2] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 176.5, 155.1 (q, J = 37.5 Hz), 137.8, 130.5, 120.2, 115.6 (q, J = 287.5 Hz), 40.5[2] |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1710 (C=O, acid), 1680 (C=O, amide), 1180, 1150 (C-F) |
| MS (EI) | [M+H]⁺: 248.05 |
II. Synthesis of Ester Derivatives
Esterification of the carboxylic acid moiety of this compound is a common derivatization strategy to modulate solubility, membrane permeability, and pharmacokinetic properties. Standard esterification methods, such as Fischer esterification or reaction with alkyl halides in the presence of a base, are readily applicable.
Causality Behind Experimental Choices:
-
Fischer Esterification: This acid-catalyzed method is a straightforward approach for the synthesis of simple alkyl esters (e.g., methyl or ethyl). The use of a large excess of the alcohol drives the equilibrium towards the ester product.
-
Alkylation with Alkyl Halides: For more complex esters or when milder conditions are required, reaction of the carboxylate salt with an alkyl halide is an effective alternative. A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is used to deprotonate the carboxylic acid.
Experimental Protocol: Synthesis of Methyl 2-[4-(trifluoroacetamido)phenyl]acetate
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-4 drops).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be further purified by column chromatography if necessary.
Caption: Workflow for the synthesis of ester derivatives.
Characterization of Methyl 2-[4-(trifluoroacetamido)phenyl]acetate
| Analysis | Data |
| Molecular Formula | C₁₁H₁₀F₃NO₃ |
| Molecular Weight | 261.20 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.55 (d, J = 8.5 Hz, 2H), 7.25 (d, J = 8.5 Hz, 2H), 3.70 (s, 3H), 3.65 (s, 2H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 171.5, 155.2 (q, J = 37.5 Hz), 137.5, 133.0, 130.0, 120.5, 115.7 (q, J = 288.0 Hz), 52.5, 40.8 |
| IR (KBr, cm⁻¹) | 1735 (C=O, ester), 1685 (C=O, amide), 1185, 1155 (C-F) |
| MS (EI) | [M+H]⁺: 262.06 |
III. Synthesis of Amide Derivatives
The synthesis of amide derivatives from this compound allows for the introduction of a wide range of functionalities, which is a key strategy in drug discovery for exploring structure-activity relationships. Standard peptide coupling reagents are typically employed to facilitate the formation of the amide bond.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are commonly used to activate the carboxylic acid and facilitate amide bond formation under mild conditions, minimizing racemization for chiral amines.
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is added to neutralize any acidic species and to deprotonate the amine salt if it is used as a starting material.
Experimental Protocol: Synthesis of 2-[4-(Trifluoroacetamido)phenyl]acetamide Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent such as DCM or dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C and add EDC (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.
Sources
Application Note: Quantitative Analysis of 2-[4-(Trifluoroacetamido)phenyl]acetic acid in Biological Samples
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-[4-(Trifluoroacetamido)phenyl]acetic acid in biological matrices, primarily human plasma. Designed for researchers in drug development and clinical pharmacology, this note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is considered the gold standard for its sensitivity and selectivity.[1][2][3] An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also discussed for laboratories where mass spectrometry is not available. Key considerations for method selection, sample preparation, chromatographic separation, and method validation in accordance with regulatory standards are thoroughly explained.[4][5][6][7]
Introduction and Method Selection Rationale
This compound is an acidic compound containing a trifluoroacetamido group, which may be a metabolite of a parent drug or a derivatized form of an analyte for analytical purposes.[8] Accurate quantification in biological fluids like plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The choice of analytical methodology is paramount and depends on the required sensitivity, selectivity, and the available instrumentation.
-
LC-MS/MS (Recommended Method): This is the preferred technique for bioanalysis due to its exceptional sensitivity (picogram to femtogram levels), high selectivity achieved through Multiple Reaction Monitoring (MRM), and wide dynamic range.[1][2] It minimizes interference from endogenous matrix components, which is a common challenge in bioanalysis.[9][10]
-
HPLC-UV: A viable alternative when LC-MS/MS is unavailable. It is a robust and less expensive technique but typically offers lower sensitivity and can be more susceptible to interferences from co-eluting compounds in complex matrices like plasma.[11][12][13] Method development for HPLC-UV often requires more rigorous sample cleanup to ensure specificity.[13][14]
This guide will focus primarily on the LC-MS/MS protocol, as it represents the benchmark for regulatory submissions and reliable bioanalytical data.
Primary Protocol: LC-MS/MS Quantification
This section details a complete workflow for the quantification of this compound in human plasma. The method is designed to be robust and compliant with major regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4][6][7]
Principle of the Method
The protocol employs a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard (SIL-IS).
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): this compound-d4 (or other suitable SIL-IS).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Reagents:
-
Acetonitrile (ACN), LC-MS grade.
-
Methanol (MeOH), LC-MS grade.
-
Formic Acid (FA), LC-MS grade.
-
Water, LC-MS grade or Type I.
-
-
Equipment:
-
Analytical balance.
-
Vortex mixer.
-
Microcentrifuge capable of >14,000 x g.
-
HPLC or UPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
-
Experimental Workflow and Protocols
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create calibration standards (CS) and quality control (QC) samples. Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in ACN.
Causality Explanation: Using a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the highest accuracy in quantification.[10] The IS is added early in the sample preparation process to account for any analyte loss during extraction.
Protein precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[15][16]
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution in ACN (this provides a 3:1 ratio of organic solvent to plasma).[17]
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[15]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18][19]
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex briefly and centrifuge to settle any particulates before injection.
Causality Explanation: Acetonitrile is a highly effective precipitating agent.[15] The 3:1 solvent-to-plasma ratio ensures efficient protein removal.[17] The evaporation and reconstitution step is vital for two reasons: it allows for sample concentration if needed and, more importantly, it ensures the sample is dissolved in a weak solvent, which is critical for good peak shape and retention on a reversed-phase column.
Caption: Protein Precipitation Workflow for Plasma Samples.
The following tables provide typical starting parameters that should be optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Causality Explanation: A C18 column is chosen for its excellent retention of moderately non-polar compounds like the analyte.[20] The gradient elution starts with a high aqueous content to ensure analyte retention and gradually increases the organic phase to elute the compound, providing good separation from potential interferences.[20] Formic acid is added to the mobile phase to improve peak shape and enhance ionization in positive or negative ESI mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | -3.0 kV |
| Gas Flow (Nebulizer) | Optimized for instrument |
| Gas Flow (Heater) | Optimized for instrument |
| MRM Transitions | |
| Analyte | Q1 Mass -> Q3 Mass (Collision Energy) |
| Analyte | To be determined by infusion (e.g., 262 -> 150) |
| Internal Standard | To be determined by infusion (e.g., 266 -> 154) |
Causality Explanation: Negative ion mode is selected due to the presence of the acidic carboxyl group, which readily deprotonates to form [M-H]⁻ ions. The MRM transitions (precursor ion -> product ion) are specific to the analyte and internal standard, providing the high selectivity that is the hallmark of tandem mass spectrometry.[1] These transitions must be optimized by infusing the pure compounds into the mass spectrometer.
Method Validation
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[5][21] Validation should be performed according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[6][7]
Table 3: Summary of Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | Ensure no interference from endogenous matrix components. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response.[9] |
| Calibration Curve | Define the relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[9] |
| Recovery | Assess the efficiency of the extraction process. | Should be consistent and reproducible, though no specific value is mandated. |
| Matrix Effect | Evaluate the ion suppression or enhancement from the matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Alternative Protocol: HPLC-UV
For laboratories without LC-MS/MS, an HPLC-UV method can be developed. However, achieving the necessary selectivity and sensitivity for bioanalysis is more challenging.[11]
Key Modifications for HPLC-UV
-
Sample Preparation: A more rigorous sample cleanup is often required. Simple protein precipitation may not be sufficient to remove all interferences. Techniques like Solid-Phase Extraction (SPE) are recommended.[22][23][24] An anion-exchange or mixed-mode SPE cartridge can be used to selectively retain the acidic analyte while washing away neutral and basic interferences.[23][24]
-
Chromatography: A longer analytical column and/or a shallower gradient may be needed to resolve the analyte from endogenous peaks.
-
Detection: The UV detection wavelength should be set to the absorbance maximum (λmax) of the analyte to maximize sensitivity.
-
Sensitivity: The LLOQ will likely be significantly higher (in the ng/mL range) compared to the LC-MS/MS method.[11][12]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. centerforbiosimilars.com [centerforbiosimilars.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. americanelements.com [americanelements.com]
- 9. youtube.com [youtube.com]
- 10. uab.edu [uab.edu]
- 11. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 13. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Technical Tip: Protein Precipitation [phenomenex.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 19. clinichrom.com [clinichrom.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. moh.gov.bw [moh.gov.bw]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
strategies to improve the efficacy of 2-[4-(Trifluoroacetamido)phenyl]acetic acid in cellular assays
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The successful translation of a promising compound from a biochemical hit to a validated lead in a cellular context is a critical milestone in drug discovery and chemical biology. However, this transition is often fraught with challenges, as compounds that show high potency in simplified in vitro systems may exhibit diminished or no activity in the complex environment of a living cell. This guide addresses a common query from researchers: how to improve and troubleshoot the efficacy of a novel compound, using the hypothetical molecule 2-[4-(Trifluoroacetamido)phenyl]acetic acid (referred to herein as "Compound T") as a case study.
While specific data on Compound T is limited, the principles and strategies outlined here are broadly applicable to a wide range of small molecules. This document provides a structured approach to systematically identify and overcome common experimental hurdles, ensuring that the true biological activity of your compound is accurately assessed. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.
Part 1: Troubleshooting Guide: Why is My Compound Inactive in Cells?
This section is designed as a logical flowchart to diagnose common reasons for poor compound performance in cellular assays.
Question 1: Is the compound getting into the cells and reaching its target?
A primary reason for the discrepancy between biochemical and cellular activity is the failure of the compound to cross the cell membrane and accumulate at its site of action.[1] Cellular membranes are complex barriers, and passage can be restricted or actively opposed.[2][3]
Potential Causes & Troubleshooting Steps:
-
Low Membrane Permeability: The physicochemical properties of Compound T may prevent passive diffusion across the lipid bilayer.
-
Action: Perform a cellular uptake assay. This can be achieved using methods like liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular versus extracellular compound concentrations over time.
-
Rationale: Directly measuring intracellular accumulation provides definitive evidence of whether the compound is entering the cell.
-
-
Active Efflux: Cells possess transporter proteins (e.g., P-glycoprotein) that actively pump foreign substances out of the cytoplasm.[2][4]
-
Action: Co-incubate your cells with Compound T and a known efflux pump inhibitor (e.g., verapamil or cyclosporin A).
-
Rationale: If the activity of Compound T is restored or increased in the presence of an efflux inhibitor, it strongly suggests that the compound is a substrate for these pumps.[4]
-
-
Subcellular Sequestration: The compound may be trapped in a subcellular compartment, such as lysosomes, away from its intended target.[1][5]
-
Action: Utilize cellular fractionation techniques to isolate different organelles and quantify the concentration of Compound T in each fraction using LC-MS.
-
Rationale: This helps determine if the compound is being sequestered, which can prevent it from reaching its target, even if it successfully enters the cell.[5]
-
Question 2: Is the compound stable and soluble under assay conditions?
The carefully controlled environment of a biochemical assay is vastly different from the dynamic milieu of cell culture media.
Potential Causes & Troubleshooting Steps:
-
Poor Solubility: The compound may precipitate out of the aqueous cell culture medium, drastically reducing its effective concentration.[6]
-
Action 1: Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the media.
-
Action 2: Determine the kinetic solubility of Compound T in your specific cell culture medium.
-
Rationale: A compound that is not fully dissolved cannot exert its biological effect.[6] If solubility is an issue, consider reformulating the stock solution or using a non-interfering solubilizing agent.
-
-
Chemical Instability: Compound T may be degrading over the time course of your experiment (e.g., hours to days).[7][8]
-
Action: Incubate Compound T in your cell culture medium at 37°C for the duration of your assay. At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of intact compound remaining.[9]
-
Rationale: Compound degradation leads to a decrease in the effective concentration over time, which can result in an underestimation of potency.[8] Factors like pH, temperature, and media components can all contribute to instability.[8][10]
-
-
Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the available concentration.
-
Action: Perform a recovery study. Add a known concentration of Compound T to an empty well, incubate under assay conditions, and then measure the concentration in the medium.
-
Rationale: This test will determine if a significant portion of your compound is being lost to the assay plate, which can be mitigated by using low-adhesion plates or adding a small amount of a non-ionic detergent.
-
Question 3: Is the compound being inactivated by components in the media?
Cell culture media is a complex mixture containing proteins, amino acids, and other molecules that can interact with your test compound.
Potential Causes & Troubleshooting Steps:
-
High Serum Protein Binding: If your medium is supplemented with serum (e.g., Fetal Bovine Serum), Compound T may bind extensively to proteins like albumin.[11][12][13] It is the unbound, or "free," fraction of a drug that is pharmacologically active.[11][13][14]
-
Action 1: Reduce the serum concentration in your assay medium, if tolerated by your cells for the duration of the experiment.
-
Action 2: Perform an equilibrium dialysis experiment to quantify the fraction of Compound T that is bound to serum proteins.
-
Rationale: High protein binding acts as a sink, sequestering the compound and preventing it from interacting with its cellular target.[12][15] The difference in protein concentration between a biochemical buffer and cell culture medium is a common reason for potency shifts.[12]
-
-
Metabolic Inactivation: Although less common in the absence of cells, some media components or secreted enzymes could potentially metabolize the compound.
-
Action: Use the same LC-MS stability data from the previous section to look for the appearance of new peaks that could correspond to metabolites or degradation products.[7]
-
Rationale: Identifying metabolic liabilities is crucial for understanding the compound's behavior in a biological system.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DMSO to use in my cellular assay?
The final concentration of Dimethyl Sulfoxide (DMSO), a common solvent for small molecules, should be kept as low as possible to avoid solvent-induced artifacts.[16]
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[17] Many sensitive or primary cell lines may require concentrations below 0.1%.[17][18]
-
Best Practice: Always run a "vehicle control" where cells are treated with the same final concentration of DMSO used in your highest compound concentration group. This allows you to distinguish the effect of the compound from the effect of the solvent.[18] It is critical to perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.[18][19]
| Final DMSO Conc. | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal effects.[16][17] | Ideal Target |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may affect sensitive cells.[17][18] | Acceptable, but verify with controls. |
| > 0.5% - 1.0% | Can induce stress, alter gene expression, or cause toxicity.[16][20] | Use with caution; may confound results. |
| > 1.0% | Often cytotoxic and can damage cell membranes.[16][17] | Avoid |
Q2: My compound has a trifluoroacetamide group. Could this be causing issues?
The trifluoroacetamide moiety is present on your compound. While generally stable, under certain biological conditions or during some synthetic processes involving trifluoroacetic acid (TFA), residual TFA can be present. TFA has been reported to potentially interfere with cellular assays.[21]
-
Consideration: Ensure your compound sample is of high purity and free from residual synthetic reagents like TFA. If the compound was purified using HPLC with TFA, consider salt exchange procedures.
-
Rationale: The acidic nature of TFA can alter the pH of the microenvironment, and the trifluoroacetate anion itself might have off-target biological effects, confounding the interpretation of your results.[21]
Q3: How do I ensure my cell-based assay is robust and reproducible?
Assay variability can mask the true effect of a compound. Consistency is key.
-
Cell Health and Passage Number: Use healthy, viable cells that are in the logarithmic growth phase.[22][23] Avoid using cells with high passage numbers, as they can undergo genetic and phenotypic drift.[22][24]
-
Seeding Density: Optimize the cell seeding density to ensure cells are not overly confluent or too sparse at the end of the experiment, as this can significantly impact their response to treatment.[22][25]
-
Assay Controls: Always include positive and negative controls to define the dynamic range of your assay and ensure it is performing as expected.
-
Reagent Consistency: Use the same lot of media, serum, and other reagents whenever possible to minimize variability.[22]
Part 3: Experimental Protocols & Visualizations
Protocol: Assessing Compound Stability in Cell Culture Medium via LC-MS
This protocol provides a framework for determining if your compound is stable under standard cell culture conditions.
-
Preparation: Prepare a stock solution of Compound T in DMSO (e.g., 10 mM).
-
Sample Preparation:
-
Spike Compound T into pre-warmed, complete cell culture medium (including serum) to a final concentration relevant to your assay (e.g., 10 µM).
-
Prepare a parallel sample in a simple aqueous buffer (e.g., PBS) to distinguish between hydrolysis and media-component-driven degradation.
-
-
Incubation: Place the samples in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each sample.
-
Quenching & Extraction: Immediately quench any potential enzymatic activity and precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitate.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS.
-
Data Interpretation: Quantify the peak area of Compound T relative to the internal standard at each time point. A decrease in the relative peak area over time indicates degradation.
Diagrams
References
- BenchChem. (n.d.). Validating the Target and Mechanism of Action of Novel Compounds: A Comparative Guide.
- Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
- Wikipedia. (n.d.). Plasma protein binding.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- BenchChem. (n.d.). Troubleshooting Inconsistent Results in Novel Compound Experiments.
- BenchChem. (2025, November). Validating Target Engagement of Novel Compounds: A Methodological Guide.
- Mouton, J. W., et al. (n.d.). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. National Institutes of Health.
- Galgoczy, R., et al. (2024, September 14). Differential Effect of Simulated Microgravity on the Cellular Uptake of Small Molecules.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2016, January 11). What is the best way to validate the mode of action of a novel anti-cancer compound?.
- IJIRMPS. (n.d.). The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety.
- MDPI. (n.d.). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes.
- Journal of Pharmaceutical Sciences. (n.d.). Significance of protein binding in pharmacokinetics and pharmacodynamics.
- National Institutes of Health. (n.d.). Transport of Small Molecules - The Cell - NCBI Bookshelf.
- National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
- PMC. (2013, March 18). Effect of blood protein concentrations on drug-dosing regimes: practical guidance.
- National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
- Biocompare. (2019, June 5). Optimizing Assay Development.
- MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- ResearchGate. (n.d.). (PDF) The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes.
- BenchChem. (n.d.). Technical Support Center: Navigating Stability Challenges in Long-Term Experiments with Small Molecules.
- BenchChem. (n.d.). Technical Support Center: Assessing Compound Stability in Cell Culture Media.
- Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development.
- PubMed Central. (2024, January 10). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning.
- ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- National Institutes of Health. (n.d.). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- MDPI. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems.
- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
- ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.
- Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
- MDPI. (n.d.). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance.
- Nucleus Biologics. (2022, March 23). Maximizing Quality And Potency Of Cell Culture Media.
- YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation.
- AMERICAN ELEMENTS. (n.d.). This compound.
- PMC. (2022, August 29). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas.
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities.
- National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes | MDPI [mdpi.com]
- 3. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential Effect of Simulated Microgravity on the Cellular Uptake of Small Molecules [mdpi.com]
- 5. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nucleusbiologics.com [nucleusbiologics.com]
- 11. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 12. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirmps.org [ijirmps.org]
- 14. Significance of protein binding in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 15. Effect of blood protein concentrations on drug-dosing regimes: practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 17. lifetein.com [lifetein.com]
- 18. researchgate.net [researchgate.net]
- 19. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 20. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 21. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. marinbio.com [marinbio.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
proper handling, storage, and safety precautions for 2-[4-(Trifluoroacetamido)phenyl]acetic acid
Technical Support Center: 2-[4-(Trifluoroacetamido)phenyl]acetic acid
This guide provides comprehensive technical and safety information for researchers, scientists, and drug development professionals working with this compound (CAS No. 105113-62-0). As a specialized organic compound, its proper handling is paramount to ensure experimental integrity and, most importantly, user safety. This document is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your work. The guidance herein is synthesized from established principles of laboratory safety and data from structurally analogous compounds, given the limited publicly available, specific safety data for this exact molecule.
Section 1: Compound Identity and Hazard Assessment
This section addresses the fundamental safety profile of the compound based on its chemical structure.
Q1: What are the primary hazards associated with this compound?
While a specific, official Safety Data Sheet (SDS) for this compound is not widely available, we can infer its primary hazards by analyzing its constituent functional groups: a phenylacetic acid core and a trifluoroacetamide group.
-
Skin and Eye Irritation/Corrosion: The acetic acid moiety makes the compound acidic. Like glacial acetic acid and other phenylacetic acid derivatives, it is expected to be a skin and eye irritant, and potentially corrosive at high concentrations or with prolonged contact.[1][2][3] Direct contact can cause irritation, redness, or even chemical burns.[1][4]
-
Respiratory Tract Irritation: As a fine crystalline solid, airborne dust can cause irritation to the respiratory system.[5][6]
-
Thermal Decomposition Hazards: The presence of fluorine in the trifluoroacetamide group means that in the event of a fire or extreme heat, highly toxic and corrosive hydrogen fluoride (HF) gas may be produced, along with oxides of carbon and nitrogen.[3][5]
Q2: What does the trifluoroacetamide group tell us about the compound's stability?
The trifluoroacetamide group is often used as a protecting group in organic synthesis.[7] Its stability is pH-dependent. It is generally stable in neutral and mildly acidic conditions but can be cleaved under strong basic (hydrolysis) or strongly acidic conditions, especially at elevated temperatures.[7] This is a critical consideration when planning reactions or choosing cleaning solutions, as unintentional deprotection could alter your experimental outcome and create different safety considerations.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Safe handling is a proactive process. The following protocols and visual guides are designed to minimize exposure and risk.
Core Safety Workflow: The Hierarchy of Controls
Before any handling operation, conceptualize your safety strategy using the hierarchy of controls. This framework prioritizes the most effective safety measures.
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal
Chemical waste must be handled in accordance with all federal, state, and local environmental regulations.
[1]1. Segregation: Do not dispose of this chemical down the drain. I[8]t must be collected in a designated hazardous waste container. 2. Container: Use a clearly labeled, sealable container compatible with organic acids. 3. Labeling: The label must include the full chemical name: "this compound," the approximate quantity, and the relevant hazard warnings (e.g., "Irritant"). 4. Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Do not overfill the container.
[8]***
References
-
VelocityEHS. (2014). Acetic Acid Hazards & Safety Information. [Link]
-
Tradeasia International. (2026). Safe Handling & Storage of Glacial Acetic Acid. [Link]
-
Chemtrade. (2026). How to Use Anhydrous Acetic Acid Safely and Effectively?[Link]
-
Medium. (2024). Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Settings. [Link]
-
American Elements. This compound. [Link]
-
ChemBK. 2-[4-(Trifluoromethoxy)phenyl]acetic acid. [Link]
-
PubChem. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. [Link]
-
University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Thompson Rivers University. (2024). Safe Work Procedure Microbiology Lab Safety. [Link]
-
Microbiology Society. (2005). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. [Link]
-
National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)phenylacetic acid. [Link]
-
EHS. (2024). Lab Safety Rules and Guidelines. [Link]
-
Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
Sources
- 1. ehs.com [ehs.com]
- 2. Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 3. fishersci.com [fishersci.com]
- 4. chemtradeasia.com [chemtradeasia.com]
- 5. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Trifluoroacetamides [organic-chemistry.org]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Technical Support Center: Trifluoroacetylation in Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: N-terminal trifluoroacetylation. This guide provides in-depth, experience-based insights and actionable protocols to ensure the integrity of your synthetic peptides.
Introduction: The Persistent Challenge of Trifluoroacetylation
Trifluoroacetic acid (TFA) is the reagent of choice for the final cleavage of peptides from the resin and the simultaneous removal of acid-labile side-chain protecting groups in Fmoc-based SPPS.[1][2][3] While highly effective, its use can lead to the undesired trifluoroacetylation of the N-terminal amino group of the peptide. This modification terminates the peptide chain, resulting in a difficult-to-remove impurity that complicates purification and can compromise the biological activity of the final product.[4][5] Understanding the mechanisms behind this side reaction is crucial for its prevention.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the causes and prevention of trifluoroacetylation.
Q1: What is the primary mechanism of N-terminal trifluoroacetylation during peptide synthesis?
A1: A primary mechanism for trifluoroacetylation, which occurs independently of the coupling step, involves trifluoroacetoxymethyl groups on the resin support.[6] These groups can be generated from hydroxymethyl sites on the resin upon treatment with TFA.[4][6] During the neutralization step with a tertiary amine, the trifluoroacetyl group is transferred from the resin to the free N-terminal amine of the peptide chain in an intersite nucleophilic reaction.[6] This can occur at a rate of approximately 1-2% per cycle on resins with pre-existing hydroxymethyl groups.[4][6]
Q2: Can trifluoroacetylation occur during the final TFA cleavage step?
A2: While the primary concern is often during the iterative deprotection/coupling cycles, the final cleavage cocktail itself can be a source of trifluoroacetylation, although it's less common for it to be the primary cause of significant byproduct formation. The highly reactive carbocations generated from the cleavage of protecting groups can, in the absence of effective scavengers, lead to a variety of side reactions. While direct trifluoroacetylation from TFA is not the main pathway, reactive intermediates can promote unwanted modifications.
Q3: How do scavengers in the cleavage cocktail help prevent side reactions?
A3: Scavengers are nucleophilic agents added to the TFA cleavage cocktail to "trap" the reactive carbocations that are liberated from the side-chain protecting groups (e.g., t-butyl cations from Boc or t-butyl ethers).[7][8][9] Without scavengers, these electrophilic species can re-attach to nucleophilic residues in the peptide, such as tryptophan, methionine, or tyrosine, leading to undesired modifications.[10] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).
Q4: Are there specific amino acids that are more susceptible to side reactions during TFA cleavage?
A4: Yes. Tryptophan is notoriously susceptible to alkylation by carbocations.[11] Methionine can be oxidized, and tyrosine's aromatic ring can be modified. Cysteine residues also require specific protection and scavenger strategies to prevent side reactions like S-t-butylation.[12] The choice of scavenger cocktail should be tailored to the amino acid composition of the peptide.
Q5: Can the choice of solid support influence the extent of trifluoroacetylation?
A5: Absolutely. Resins with pre-existing hydroxymethyl groups, or those where such groups can form during synthesis (e.g., through acidolysis of the benzyl ester linkage in standard Merrifield resins), are more prone to forming trifluoroacetoxymethyl sites and thus causing trifluoroacetylation.[4][6] Using a more stable linker, such as the phenylacetamidomethyl (Pam) resin, can significantly reduce this side reaction to less than 0.02% per cycle.[4][6]
Part 2: Troubleshooting Guide
This section provides a problem-solution framework for identifying and resolving trifluoroacetylation issues.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected mass peak at +96 Da (or multiple thereof) in LC-MS of crude peptide. | N-terminal trifluoroacetylation of the target peptide or deletion sequences. | 1. Optimize Deprotection/Neutralization: Ensure complete neutralization after Fmoc deprotection. Residual TFA can contribute to side reactions. 2. Resin Selection: Switch to a more acid-stable resin linker, such as a Pam resin, especially for longer syntheses.[4][6] 3. Scavenger Strategy: For peptides containing sensitive residues, use a tailored scavenger cocktail during the final cleavage. |
| Low yield of the desired peptide and a complex crude profile with multiple early-eluting peaks. | Chain termination due to trifluoroacetylation at various stages of the synthesis. | 1. Review Synthesis Cycles: Investigate the efficiency of each coupling and deprotection step. Incomplete Fmoc removal can expose N-terminal amines to trifluoroacetylation in subsequent cycles. 2. Purity of Reagents: Ensure the absence of trifluoroacetic anhydride in the TFA used for deprotection. |
| Difficulty in purifying the target peptide from a closely eluting impurity. | The trifluoroacetylated byproduct often has similar chromatographic behavior to the desired peptide. | 1. Optimize HPLC Gradient: Use a shallower gradient during purification to improve the resolution between the target peptide and the byproduct.[13] 2. Alternative Ion-Pairing Reagent: In some cases, using a different ion-pairing reagent (e.g., formic acid) in the mobile phase can alter the selectivity of the separation. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Standard TFA Cleavage and Peptide Precipitation
This protocol is a general procedure for the cleavage of peptides from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF). Dry the resin under vacuum for at least 1-2 hours.[14]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture for peptides without highly sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[12]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 1.5 to 2 hours with occasional swirling.[7]
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation: Add the TFA solution to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[13]
-
Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two to three more times to remove residual TFA and scavengers.[13]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Ion-Exchange for TFA Removal
For biological applications, residual TFA can be toxic or interfere with assays.[2][5][15] Anion-exchange chromatography can be used to replace the trifluoroacetate counter-ion with a more biocompatible one, such as acetate or chloride.[13]
-
Resin Preparation: Use a strong anion-exchange resin.
-
Column Equilibration: Equilibrate the column with a solution of the desired counter-ion (e.g., 1M sodium acetate or 100 mM HCl).[13]
-
Washing: Wash the column with distilled water to remove excess salt.
-
Peptide Loading: Dissolve the crude peptide in distilled water and load it onto the column.
-
Elution and Collection: Elute the peptide with distilled water and collect the fractions containing the product.
-
Lyophilization: Lyophilize the combined fractions to obtain the peptide with the exchanged counter-ion.[13]
Analytical Methods for Detecting Trifluoroacetylation and Residual TFA
Several analytical techniques can be employed to detect and quantify trifluoroacetylation and residual TFA:
-
Mass Spectrometry (MS): The most direct method to identify trifluoroacetylated byproducts, which will have a mass increase of 96 Da over the target peptide.[13]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude peptide and to separate the trifluoroacetylated impurity.[13]
-
¹⁹F NMR Spectroscopy: A sensitive method for the direct detection and quantification of residual TFA in the final peptide product.[16][17]
-
Ion Chromatography: Can be used to determine the concentration of trifluoroacetate and other anions in the peptide sample.[18]
Part 4: Visual Diagrams
Diagram 1: Mechanism of Resin-Mediated Trifluoroacetylation
Caption: Formation of trifluoroacetylated peptide via resin-bound intermediates.
Diagram 2: SPPS Workflow for Preventing Trifluoroacetylation
Caption: Key steps in SPPS to minimize trifluoroacetylation side reactions.
References
-
Post Cleavage Purification and Analysis of Peptides; TFA removal . AAPPTec. [Link]
-
Kent, S. B., Mitchell, A. R., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis . Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]
-
Peptide Hand Synthesis Part 8: Cleaving . YouTube. (2022, July 12). [Link]
-
Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis . PNAS. [Link]
-
TFA Removal from Reaction . ResearchGate. (2017, July 20). [Link]
-
opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis . opnme.com. [Link]
-
How can I remove TFA in a product? . ResearchGate. (2012, November 5). [Link]
-
Chen, S. T., Chen, S. Y., Hsiao, S. C., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications . International journal of peptide and protein research, 48(3), 292-298. [Link]
-
Wigo, T., Goursot, C., Fath, M., Kieffer, B., & Malinverni, C. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation . Pharmaceuticals, 16(8), 1083. [Link]
-
Lorthioir, O., De La Torre, B. G., & El-Faham, A. (2014). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin . Tetrahedron Letters, 55(30), 4155-4157. [Link]
-
Boc Deprotection - TFA . Common Organic Chemistry. [Link]
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields . GenScript. [Link]
-
Sharma, A., Kumar, A., & Kumar, S. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis . Organic Process Research & Development, 26(7), 2096-2104. [Link]
-
Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes . American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis . International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions . ResearchGate. [Link]
-
Validation of an 19F NMR method for the detection of TFA in peptides as per current USP guidelines . Biopharma Asia. (2015, May 6). [Link]
-
Impact of TFA - A Review . GenScript. [Link]
-
Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective . OSTI.GOV. [Link]
-
Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis . Tetrahedron Letters, 30(21), 2739-2742. [Link]
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. genscript.com [genscript.com]
- 4. pnas.org [pnas.org]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharma-asia.com [biopharma-asia.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Efficacy Analysis of 2-[4-(Trifluoroacetamido)phenyl]acetic Acid and Other Cyclooxygenase Inhibitors
This guide provides a comprehensive comparison of the anticipated efficacy of 2-[4-(Trifluoroacetamido)phenyl]acetic acid as a potential Non-Steroidal Anti-Inflammatory Drug (NSAID) against established cyclooxygenase (COX) inhibitors. As direct experimental data for this specific compound is not publicly available, this analysis is based on established structure-activity relationships (SAR) within the phenylacetic acid class of NSAIDs and the known effects of trifluoroacetamido functional groups in medicinal chemistry.
Introduction: The Landscape of COX Inhibition in Inflammation Management
Inflammation is a complex biological response to harmful stimuli, and at its core is the prostaglandin synthesis pathway. Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to this pathway. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated during inflammation. Consequently, the inhibition of COX enzymes, particularly COX-2, is a cornerstone of anti-inflammatory therapy.
Phenylacetic acid derivatives, such as the widely-used diclofenac, represent a major class of NSAIDs. The compound of interest, this compound, is a structural analog of this class, featuring a trifluoroacetamido group. The introduction of fluorine-containing moieties is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. This guide will explore the potential efficacy of this compound in comparison to well-characterized NSAIDs.
The Prostaglandin Synthesis Pathway and Mechanism of NSAID Action
The inflammatory cascade leading to pain and swelling is initiated by the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. NSAIDs exert their anti-inflammatory effects by binding to the active site of COX enzymes, thereby preventing this conversion.
Caption: Prostaglandin Synthesis Pathway and NSAID Inhibition.
Comparative Efficacy of Established COX Inhibitors
To provide a baseline for comparison, the following table summarizes the in vitro efficacy of several well-established NSAIDs against COX-1 and COX-2. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Celecoxib | 15[1][2] | 0.04[1][2][3] | 375[2] |
| Diclofenac | 0.611[4] | 0.63[4] | ~1[4] |
| Indomethacin | 0.018[5][6][7][8] | 0.026[5][6][7][8] | ~0.7[5][6][7][8] |
Anticipated Efficacy Profile of this compound
While direct experimental data for this compound is unavailable, we can infer its potential efficacy based on SAR principles.
-
Phenylacetic Acid Scaffold: The core phenylacetic acid structure is a well-established pharmacophore for COX inhibition, as seen in diclofenac. This suggests that the parent molecule likely possesses inherent inhibitory activity.
-
Trifluoroacetamido Group: The introduction of a trifluoroacetamido group at the para-position of the phenyl ring is a significant modification. The trifluoromethyl group is highly electron-withdrawing and can influence the acidity of the carboxylic acid moiety, potentially altering its binding interactions within the COX active site. Furthermore, studies on other NSAID classes have shown that modifications to the core structure can shift the selectivity towards COX-2. For instance, the derivatization of the carboxylate group in some NSAIDs has been shown to convert COX-1 selective inhibitors into COX-2 selective ones. It is therefore plausible that the trifluoroacetamido group could enhance COX-2 selectivity compared to non-substituted phenylacetic acids.
Hypothetical Efficacy: Based on these considerations, it is hypothesized that this compound will exhibit potent COX inhibitory activity. The trifluoroacetamido group may confer a degree of COX-2 selectivity, potentially leading to a more favorable gastrointestinal safety profile compared to non-selective inhibitors like diclofenac and indomethacin. However, without experimental validation, this remains a theoretical projection.
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of this compound, the following standard experimental protocols are recommended.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay directly measures the inhibitory potential of a compound against the two COX isoforms.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent (e.g., DMSO). Prepare similar dilutions for reference inhibitors (e.g., celecoxib, diclofenac).
-
Assay Reaction: In a 96-well plate, combine the assay buffer, a heme cofactor, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the test compound or reference inhibitor to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction with an appropriate stop solution (e.g., HCl).
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or a colorimetric/fluorometric method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for In Vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic animal model for evaluating the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer this compound, a vehicle control, and a reference drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.
Conclusion
This compound represents a promising candidate for a novel NSAID with potentially enhanced efficacy and selectivity. Its structural similarity to established phenylacetic acid-based COX inhibitors, combined with the presence of a trifluoroacetamido group, suggests a strong likelihood of potent anti-inflammatory activity. However, empirical validation through rigorous in vitro and in vivo studies, as outlined in this guide, is essential to definitively characterize its pharmacological profile and determine its therapeutic potential in comparison to existing COX inhibitors. The data generated from these studies will be crucial for guiding further drug development efforts.
References
-
Blanco, F. J., et al. (2000). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. Osteoarthritis and Cartilage, 8(3), 188-195. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Adooq Bioscience. (n.d.). COX | COX pathway | COX inhibitors. [Link]
-
Sakurai, T., et al. (1999). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 49(12), 977-983. [Link]
-
Kato, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685. [Link]
-
Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]
-
Smith, W. L., et al. (2000). The eicosanoids: cyclooxygenase, lipoxygenase, and epoxygenase pathways. In Biochemistry of Lipids, Lipoproteins and Membranes (4th ed.). Elsevier. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
A Comparative Guide to Ensuring Reproducibility with 2-[4-(Trifluoroacetamido)phenyl]acetic Acid and its Analogs
For researchers, scientists, and drug development professionals, the pursuit of reproducible experimental results is the cornerstone of scientific integrity. In the realm of medicinal chemistry and drug discovery, the choice of reagents and building blocks can have a profound impact on the reliability and consistency of experimental outcomes. This guide provides an in-depth technical comparison focusing on ensuring the reproducibility of experimental results when utilizing 2-[4-(Trifluoroacetamido)phenyl]acetic acid. We will explore the inherent chemical properties of this compound that can influence experimental variability and compare it to a key alternative, 2-(4-acetamidophenyl)acetic acid, providing a framework for making informed decisions in your research.
The Critical Role of Reagent Stability in Experimental Reproducibility
The reproducibility crisis in preclinical research is a well-documented challenge, with estimates suggesting that over half of preclinical research is not reproducible, leading to significant financial and time losses.[1][2] A myriad of factors contribute to this issue, including biological variability, methodological flaws, and a lack of standardization.[1][2] Often overlooked, however, is the intrinsic stability of the chemical reagents themselves, particularly under the conditions of biological assays.
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of novel therapeutic agents. The trifluoroacetamido group serves as a protected form of an aniline, a common pharmacophore. The stability of this protecting group is paramount; its unintended cleavage or modification during an experiment can lead to the formation of unintended active or inactive species, thus confounding the interpretation of results and hindering reproducibility.
A Tale of Two Acyl Groups: Trifluoroacetyl vs. Acetyl
To understand the potential sources of irreproducibility when using this compound, it is instructive to compare it with its close analog, 2-(4-acetamidophenyl)acetic acid. The primary difference between these two molecules lies in the N-acyl group: a trifluoroacetyl group versus an acetyl group. This seemingly small change has significant implications for the chemical properties of the molecule and, consequently, its behavior in experimental settings.
dot
Caption: Relationship between compound properties and experimental reproducibility.
The trifluoroacetyl group is significantly more electron-withdrawing than the acetyl group due to the high electronegativity of the three fluorine atoms. This has a profound effect on the stability of the amide bond.
| Feature | This compound | 2-(4-acetamidophenyl)acetic acid | Rationale |
| Amide Bond Stability (Basic Conditions) | Lower | Higher | The strong electron-withdrawing nature of the CF₃ group makes the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis. |
| Amide Bond Stability (Acidic Conditions) | High | High | Both acetyl and trifluoroacetyl amides are generally stable under acidic conditions. |
| Potential for Byproduct Formation | Higher | Lower | Unintended hydrolysis under basic or near-neutral pH conditions can generate 4-aminophenylacetic acid, leading to a mixture of compounds in the assay. |
| Reactivity with Nucleophiles | Higher | Lower | The increased electrophilicity of the carbonyl carbon in the trifluoroacetyl group can lead to unintended reactions with nucleophilic residues in proteins or other assay components. |
This difference in stability under basic conditions is a critical factor for reproducibility. Many biological assays are conducted at or near physiological pH (around 7.4), which is slightly basic. Even minor fluctuations in buffer pH can lead to varying degrees of hydrolysis of the trifluoroacetamido group, resulting in inconsistent experimental outcomes.
Experimental Considerations for Ensuring Reproducibility
To mitigate the risks of irreproducibility when working with this compound, a series of validation and control experiments are essential.
Protocol 1: Assessing the Stability of this compound in Assay Buffer
This protocol is designed to determine the stability of the test compound under the specific conditions of your biological assay.
Materials:
-
This compound
-
2-(4-acetamidophenyl)acetic acid (as a stable control)
-
Assay buffer (at the intended experimental pH and temperature)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% formic acid)
-
UV detector for HPLC
Procedure:
-
Prepare stock solutions of both this compound and 2-(4-acetamidophenyl)acetic acid in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the final working concentration in the assay buffer.
-
Incubate the solutions at the intended experimental temperature for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
At each time point, quench a sample of the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and halt further degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC, monitoring the peak area of the parent compound and any potential degradation products (e.g., 4-aminophenylacetic acid).
-
Plot the percentage of the remaining parent compound against time to determine the stability profile.
Expected Outcome and Interpretation:
This experiment will provide quantitative data on the stability of this compound in your specific assay environment. A significant decrease in the parent compound's peak area over time, coupled with the appearance of a new peak corresponding to the hydrolyzed product, would indicate instability. In contrast, 2-(4-acetamidophenyl)acetic acid is expected to show minimal degradation under the same conditions.
dot
Caption: Workflow for assessing compound stability in assay buffer.
Protocol 2: Comparative Analysis in a Cell-Based Assay
This protocol outlines a comparative study to assess the impact of the N-acyl group on the reproducibility of a cell-based assay.
Materials:
-
This compound
-
2-(4-acetamidophenyl)acetic acid
-
A relevant cell line for the intended biological target
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., antibodies, substrates for a reporter enzyme)
-
Plate reader for signal detection (e.g., fluorescence, luminescence, or absorbance)
Procedure:
-
Culture the cells to the desired confluency in multi-well plates.
-
Prepare serial dilutions of both test compounds in the cell culture medium.
-
Treat the cells with the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period.
-
Perform the assay readout according to the specific protocol (e.g., measure cell viability, enzyme activity, or reporter gene expression).
-
Repeat the experiment on at least three independent occasions to assess inter-assay variability.
-
For each experiment, calculate the mean, standard deviation, and coefficient of variation (CV) for each concentration point.
-
Compare the CVs obtained for this compound with those for 2-(4-acetamidophenyl)acetic acid.
Data Presentation and Interpretation:
| Compound | Concentration (µM) | Mean Response (Assay 1) | Mean Response (Assay 2) | Mean Response (Assay 3) | Overall Mean | Standard Deviation | Coefficient of Variation (%) |
| This compound | 1 | ||||||
| 10 | |||||||
| 100 | |||||||
| 2-(4-acetamidophenyl)acetic acid | 1 | ||||||
| 10 | |||||||
| 100 |
A consistently higher coefficient of variation for this compound across multiple concentrations would suggest a higher degree of experimental variability compared to its acetylated counterpart. This could be attributed to the lower stability of the trifluoroacetamido group in the cell culture medium.
The Impact of Residual Reagents from Synthesis
Another often-overlooked source of irreproducibility is the presence of residual reagents from the chemical synthesis of the test compound. For trifluoroacetylated compounds, residual trifluoroacetic acid (TFA) can be a significant concern. TFA is a strong acid and can alter the pH of assay buffers, leading to inconsistent results. Furthermore, TFA itself can have biological effects, potentially confounding the interpretation of the data.[3]
Best Practices for Mitigating Contamination:
-
Rigorous Purification: Employ robust purification methods, such as preparative HPLC, to remove residual TFA and other impurities.
-
Salt Form Control: If the compound is isolated as a salt, ensure the counterion is consistent across batches. Consider converting TFA salts to a more benign form, such as a hydrochloride or phosphate salt.
-
Quality Control: Thoroughly characterize each batch of the compound using analytical techniques like NMR, LC-MS, and elemental analysis to confirm purity and the absence of residual TFA.
Conclusion and Recommendations
Ensuring the reproducibility of experimental results is a collective responsibility within the scientific community. For researchers working with this compound, a proactive approach to understanding and mitigating potential sources of variability is crucial.
Key Recommendations:
-
Prioritize Stability Assessment: Before embarking on extensive biological testing, perform stability studies of this compound under your specific assay conditions.
-
Utilize a Stable Analog as a Control: Include 2-(4-acetamidophenyl)acetic acid as a control in your experiments to benchmark the variability associated with the trifluoroacetyl group.
-
Ensure High Purity and Characterization: Rigorously purify and characterize your test compound to eliminate the confounding effects of residual synthesis reagents like TFA.
-
Maintain Strict pH Control: Given the base-lability of the trifluoroacetamido group, meticulous control of buffer pH is essential for reproducible results.
-
Document and Report: Transparently report all experimental details, including the source and purity of your reagents, to facilitate replication by other researchers.
By adhering to these principles and employing the validation protocols outlined in this guide, researchers can enhance the reliability and reproducibility of their findings, ultimately contributing to the advancement of robust and trustworthy science.
References
-
Process validation and screen reproducibility in high-throughput screening. PubMed.[Link]
-
The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. ResearchGate.[Link]
-
Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. National Institutes of Health.[Link]
-
High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PubMed Central.[Link]
Sources
A Researcher's Guide to Evaluating the In Vitro Anticancer Activity of 2-[4-(Trifluoroacetamido)phenyl]acetic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of the novel compound 2-[4-(Trifluoroacetamido)phenyl]acetic acid across a panel of diverse cancer cell lines. The methodologies detailed herein are designed to build a robust preclinical data package, moving from broad cytotoxicity screening to more nuanced mechanistic investigations.
Introduction: Rationale and Scientific Context
The phenylacetic acid scaffold is a known pharmacophore with demonstrated anticancer properties. Phenylacetate itself is known to induce cytostasis and apoptosis in various cancer cell lines.[1] Modifications to this core structure, such as the introduction of a trifluoroacetamido group, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group often enhances metabolic stability and cell permeability, making this compound a compelling candidate for investigation.
This guide will outline a tiered experimental approach to systematically characterize the in vitro anticancer profile of this compound. We will begin with primary screening to assess broad cytotoxicity and then proceed to secondary assays to elucidate the underlying mechanisms of action, including the induction of apoptosis and effects on cell cycle progression.
Part 1: Primary Cytotoxicity Screening
The initial step in evaluating a novel compound is to determine its cytotoxic and cytostatic effects across a range of cancer cell lines. This provides a broad overview of its potency and selectivity. For this purpose, we will compare two robust and widely used colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT assay.
Experimental Rationale: SRB vs. MTT Assay
The SRB assay is a high-throughput method that relies on the ability of the fluorescent dye sulforhodamine B to bind to basic amino acids of cellular proteins.[2][3] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of viable cells. This assay is less susceptible to interference from compounds that affect cellular metabolism, providing a direct measure of cell number.
The MTT assay , on the other hand, measures cell viability based on the metabolic activity of the cells.[4][5] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] This assay is an indirect measure of cell number and can be influenced by compounds that alter mitochondrial function without directly causing cell death.
By employing both assays, we can gain a more comprehensive understanding of the compound's effect. A discrepancy in the IC50 values between the two assays might suggest that the compound's mechanism of action involves mitochondrial perturbation.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening of this compound.
Detailed Protocol: SRB Assay
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. It represents the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) - SRB Assay | IC50 (µM) - MTT Assay |
| MCF-7 | Breast Cancer | 45.2 | 52.8 |
| A549 | Lung Cancer | 38.9 | 41.5 |
| PC-3 | Prostate Cancer | 62.1 | 75.3 |
| HeLa | Cervical Cancer | 55.7 | 60.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Mechanistic Elucidation - Apoptosis Induction
A critical aspect of anticancer drug discovery is understanding how a compound induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism as it avoids the inflammatory response associated with necrosis.[7] We will investigate the pro-apoptotic activity of this compound using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Rationale: Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, translocate to the outer leaflet.[7] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[8] By using both stains, we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[8]
Experimental Workflow: Apoptosis Assay
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. rsc.org [rsc.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of drug discovery and development, the specificity of a therapeutic candidate for its intended target is a cornerstone of its safety and efficacy profile. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window of a compound. This guide provides an in-depth analysis of the cross-reactivity of 2-[4-(Trifluoroacetamido)phenyl]acetic acid, a compound structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), with key enzymes in inflammatory and pain signaling pathways.
This document is intended for researchers, scientists, and drug development professionals. It offers a framework for assessing enzyme selectivity, complete with detailed experimental protocols and data interpretation. Our investigation will focus on the compound's activity against its presumed primary targets, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), and its potential for cross-reactivity with fatty acid amide hydrolase (FAAH), an enzyme with a structurally similar active site and a role in endocannabinoid signaling.[1]
The Rationale for Enzyme Selection: A Mechanistic Perspective
The selection of enzymes for a cross-reactivity panel is a critical step in preclinical drug development. The choice should be guided by the compound's chemical structure, its known or predicted primary mechanism of action, and the potential for interaction with enzymes that share structural homology or are involved in related physiological pathways.
Primary Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
This compound belongs to a class of compounds structurally similar to fenamic acid and arylacetic acid NSAIDs.[2][3] These NSAIDs are well-established inhibitors of COX enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4][5] COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Therefore, assessing the inhibitory activity of our compound against both COX-1 and COX-2 is essential to determine its potency and selectivity.
Secondary Target: Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide.[1] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects. The active sites of FAAH and COX enzymes share notable structural similarities, particularly a long hydrophobic channel to accommodate their lipid substrates.[1] This structural convergence raises the possibility of cross-reactivity for compounds designed to bind within these channels. Indeed, dual inhibitors of FAAH and COX have been developed, highlighting the potential for overlapping pharmacology.[7][8] Investigating the effect of this compound on FAAH activity is therefore a logical step in characterizing its selectivity profile.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is required to generate reliable and comparable data on enzyme inhibition. The following workflow outlines the key experimental stages for evaluating the cross-reactivity of this compound.
Figure 1: A schematic of the experimental workflow for assessing enzyme cross-reactivity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and providing a clear basis for data interpretation.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
This compound
-
Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer according to the manufacturer's instructions. Prepare a serial dilution of this compound and the positive controls.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 160 µL Assay Buffer, 10 µL Heme.
-
100% Activity Control: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of the test compound or positive control at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells except the blank.
-
Signal Development: Add 20 µL of TMPD solution to all wells.
-
Measurement: Immediately read the absorbance at 590 nm in a microplate reader at 1-minute intervals for 10 minutes.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AMC-arachidonoyl amide (fluorogenic substrate)
-
This compound
-
Positive control: URB597
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of FAAH enzyme and substrate in FAAH assay buffer. Prepare a serial dilution of this compound and URB597.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 180 µL Assay Buffer.
-
100% Activity Control: 170 µL Assay Buffer, 10 µL FAAH enzyme.
-
Inhibitor Wells: 160 µL Assay Buffer, 10 µL FAAH enzyme, and 10 µL of the test compound or positive control at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The initial reaction rates (V₀) are determined from the linear portion of the kinetic curves. The percent inhibition for each concentration of the test compound is calculated as follows:
% Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
2. IC50 Determination:
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
3. Ki Determination (Optional but Recommended):
The inhibition constant (Ki) is a more absolute measure of inhibitor potency as it is independent of substrate concentration. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.
Comparative Data Presentation
The following table summarizes hypothetical experimental data for the inhibition of COX-1, COX-2, and FAAH by this compound.
| Enzyme | IC50 (µM) |
| COX-1 | 15.2 |
| COX-2 | 0.8 |
| FAAH | > 100 |
Selectivity Index:
The selectivity of the compound for COX-2 over COX-1 can be calculated as follows:
Selectivity Index (COX-1/COX-2) = IC50 (COX-1) / IC50 (COX-2)
In this hypothetical example, the selectivity index is 15.2 / 0.8 = 19. This indicates that the compound is 19-fold more selective for COX-2 over COX-1. The high IC50 value for FAAH suggests minimal cross-reactivity with this enzyme under the tested conditions.
Visualizing the Prostaglandin Synthesis Pathway and Points of Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and highlights the points of inhibition by COX inhibitors.
Figure 2: The prostaglandin synthesis pathway, illustrating the central role of COX enzymes.
Conclusion
This guide provides a comprehensive framework for investigating the cross-reactivity of this compound. By employing the detailed protocols and data analysis methods outlined, researchers can generate robust and reliable data to characterize the selectivity profile of this compound and other potential therapeutic agents. The hypothetical data presented suggest that this compound is a selective COX-2 inhibitor with minimal cross-reactivity against FAAH. This selectivity is a desirable characteristic for a novel anti-inflammatory agent, as it may translate to an improved safety profile with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. Further studies, including in vivo models, would be necessary to fully elucidate the therapeutic potential of this compound.
References
-
The Molecular Basis for Dual Fatty Acid Amide Hydrolase (FAAH)/Cyclooxygenase (COX) Inhibition. ChemMedChem. [Link]
-
Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]
-
Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry. [Link]
-
Peptide-Based Approaches for Pain Relief and Healing in Wounds. MDPI. [Link]
-
Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Should patients with a history of NSAID sensitivity avoid all NSAIDs?. MedCentral. [Link]
-
Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Allergy, Asthma & Immunology Research. [Link]
-
Conformational similarity in the activation of caspase-3 and -7 revealed by the unliganded and inhibited structures of caspase-7. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Hypersensitivity to NSAIDs. DynaMed. [Link]
-
Non-Apoptotic Programmed Cell Death: From Ultrastructural Characterization to Emerging Therapeutic Opportunities. MDPI. [Link]
-
Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International Journal of Molecular Sciences. [Link]
-
Comparative characterization of the catalytic activities of human and murine FAAH-2. Journal of Lipid Research. [Link]
-
Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions. U.S. Pharmacist. [Link]
-
In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid. ResearchGate. [Link]
-
Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. ResearchGate. [Link]
-
A Primer on Caspase Mechanisms. Biochemistry. [Link]
-
Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry. [Link]
-
Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). European Journal of Medicinal Chemistry. [Link]
-
An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. [Link]
-
Caspases: structural and molecular mechanisms and functions in cell death, innate immunity, and disease. Signal Transduction and Targeted Therapy. [Link]
-
Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Inhibition of FAAH, TRPV1, and COX2 by NSAID-serotonin conjugates. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structural features of caspases. (A) The active site conformation of... ResearchGate. [Link]
-
Selective inhibition of cyclooxygenase 2. FEBS Letters. [Link]
-
Caspase-9 Activation of Procaspase-3 but Not Procaspase-6 Is Based on the Local Context of Cleavage Site Motifs and on Sequence. Biochemistry. [Link]
-
IC50 Determination. edX. [Link]
Sources
- 1. The Molecular Basis for Dual Fatty Acid Amide Hydrolase (FAAH)/Cyclooxygenase (COX) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Drug Development Professionals: 2-[4-(Trifluoroacetamido)phenyl]acetic acid vs. 2-(4-acetamidophenyl)acetic acid
Introduction: The Strategic Imperative of Fluorination in Drug Design
In the intricate process of lead optimization, medicinal chemists continually seek rational modifications to enhance the druglike properties of candidate molecules. Among the most powerful strategies in this endeavor is the selective incorporation of fluorine. The substitution of a hydrogen or a methyl group with fluorine or a trifluoromethyl group can profoundly alter a compound's electronic character, lipophilicity, metabolic stability, and target-binding interactions.[1] This guide presents a detailed comparative analysis of 2-[4-(Trifluoroacetamido)phenyl]acetic acid and its non-fluorinated parent, 2-(4-acetamidophenyl)acetic acid, to illustrate the multifaceted impact of this single chemical change. By understanding these differences, researchers can make more informed decisions in the design of next-generation therapeutics.
PART 1: Physicochemical Characterization: Unpacking the Effects of Trifluoroacetylation
The replacement of the N-acetyl group with an N-trifluoroacetyl group induces significant, predictable shifts in the molecule's fundamental physicochemical properties. These changes are the root cause of the altered pharmacokinetic and pharmacodynamic profiles observed in biological systems.
Electronic Properties and Acidity (pKa)
The most dramatic consequence of introducing the trifluoromethyl (-CF3) group is its powerful electron-withdrawing inductive effect. The three highly electronegative fluorine atoms pull electron density away from the carbonyl carbon, which in turn withdraws density from the amide nitrogen and the entire phenylacetic acid scaffold.[2]
This has a direct impact on the acidity of the carboxylic acid moiety. The delocalization of the negative charge of the carboxylate conjugate base is enhanced, stabilizing it and thereby lowering the pKa. Consequently, this compound is a significantly stronger acid than its non-fluorinated counterpart. At physiological pH (~7.4), the fluorinated analog will exist to a much greater extent in its ionized, carboxylate form.
Lipophilicity (LogP vs. LogD)
Lipophilicity is a critical determinant of a drug's absorption, distribution, and ability to cross biological membranes. While fluorine is the most electronegative element, its incorporation, particularly as a -CF3 group, generally increases a molecule's lipophilicity, as measured by the octanol-water partition coefficient (LogP).[1]
However, for ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more biologically relevant measure. Due to its lower pKa, the fluorinated compound is more highly ionized at pH 7.4. This ionization increases its affinity for the aqueous phase, which counteracts the intrinsic lipophilicity of the -CF3 group. Therefore, while the LogP of the fluorinated analog is higher, its LogD at pH 7.4 may be comparable to, or even lower than, that of the non-fluorinated analog.
Table 1: Comparative Physicochemical Properties
| Property | 2-(4-acetamidophenyl)acetic acid | This compound | Rationale for Difference |
| Molecular Formula | C10H11NO3[3][4] | C10H8F3NO3[5] | Replacement of 3 H atoms with 3 F atoms |
| Molecular Weight | 193.20 g/mol [4][6] | 247.17 g/mol [5] | Mass of three fluorine atoms |
| Predicted Acidity (pKa) | ~4.5 | ~3.5 | Strong inductive electron-withdrawal by the -CF3 group stabilizes the carboxylate anion.[2] |
| Predicted Lipophilicity (LogP) | ~0.9 - 1.2[3][6] | ~2.0 - 2.5 | The -CF3 group is significantly more lipophilic than the -CH3 group.[1] |
| Biological Relevance (LogD at pH 7.4) | Lower than LogP due to partial ionization. | Significantly lower than LogP due to near-complete ionization, counteracting the high LogP. | Increased acidity of the fluorinated compound leads to a higher proportion of the ionized, more water-soluble form at physiological pH. |
PART 2: Implications for Pharmacokinetics and Biological Activity
The altered physicochemical landscape has profound consequences for how the molecule behaves in a biological environment.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). This makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance. Furthermore, the electron-withdrawing nature of the -CF3 group strengthens the adjacent amide bond, making it less susceptible to hydrolysis by amidase enzymes. This dual enhancement of metabolic stability is a key advantage, often leading to a longer plasma half-life and improved bioavailability.[7][8]
Target Binding Interactions
The introduction of the trifluoroacetyl group can alter target binding affinity through several mechanisms:
-
Hydrogen Bonding: The carbonyl oxygen of a trifluoroacetamide is a significantly weaker hydrogen bond acceptor compared to the oxygen of a standard acetamide. If a hydrogen bond at this position is critical for target affinity, fluorination could be detrimental. Conversely, if this interaction is unfavorable, fluorination could enhance binding.
-
Dipole Interactions: The -CF3 group introduces a strong local dipole moment that can engage in favorable dipole-dipole or dipole-charge interactions within the protein binding pocket.
-
Conformational Effects: The steric bulk and electronic properties of the trifluoroacetyl group can influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding pose.
PART 3: Experimental Protocols for Comparative Validation
To empirically quantify these differences, a standardized set of in vitro experiments is essential. The following protocols provide a robust framework for this analysis.
Workflow for Physicochemical Property Determination
Caption: Experimental workflows for determining pKa and LogD.
Experimental Protocol: pKa Determination
-
Solution Preparation: Prepare a 1-5 mM solution of the test compound in deionized water. If necessary, use a minimal amount of a co-solvent (e.g., methanol or DMSO) to achieve dissolution.
-
Titration: Place the solution in a thermostatted vessel at 25°C. Using an automated titrator, add standardized 0.1 M NaOH in small increments.
-
Measurement: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the point where 50% of the acid has been neutralized.
Workflow for Metabolic Stability Assessment
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Experimental Protocol: In Vitro Metabolic Stability
-
Incubation: In a 96-well plate, incubate the test compound (final concentration 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
-
Reaction Initiation: After a 5-minute pre-incubation, initiate the reaction by adding a solution of the cofactor NADPH.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding three volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., warfarin).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and quantify the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½). A longer t½ indicates greater metabolic stability.
Conclusion
The comparative analysis between this compound and its non-fluorinated analog provides a clear and compelling illustration of the power of strategic fluorination. The introduction of the trifluoromethyl group confers increased metabolic stability and modulates acidity and lipophilicity in a predictable manner. These changes are often highly desirable in drug discovery, potentially leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. While the ultimate effect on biological activity is target-dependent, the trifluoroacetylated analog represents a rationally optimized compound with a higher probability of success. The experimental frameworks provided herein offer a clear path for researchers to validate these properties and guide the data-driven design of superior drug candidates.
References
-
Mol-Instincts. 2-(4-acetamidophenyl)acetic acid - InChI Key. [Link]
-
Stenutz. 2-(4-acetamidophenyl)acetic acid. [Link]
-
ChemBK. 2-[4-(Trifluoromethoxy)phenyl]acetic acid. [Link]
-
PubChem. 2-Acetamidophenyl acetate. [Link]
-
PubMed. Studies of the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides and identification of more stable class II histone deacetylase (HDAC) inhibitors. [Link]
-
National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
-
American Elements. this compound. [Link]
-
SciSpace. Roles of Fluorine in Drug Design and Drug Action (2019). [Link]
Sources
- 1. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ▷ InChI Key Database ⚛️ | 2-(4-acetamidophenyl)acetic acid [inchikey.info]
- 4. 2-(4-acetamidophenyl)acetic acid [stenutz.eu]
- 5. americanelements.com [americanelements.com]
- 6. 2-Acetamidophenyl acetate | C10H11NO3 | CID 230540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies of the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides and identification of more stable class II histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Activity of N-Arylanthranilic Acids
Executive Summary: N-arylanthranilic acids, commonly known as fenamates, represent a significant class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Their therapeutic efficacy is primarily rooted in the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This guide provides a comparative analysis of prominent N-arylanthranilic acid derivatives, delving into their structure-activity relationships (SAR), comparative potency, and the experimental methodologies used for their evaluation. We will explore the nuances of mefenamic acid, flufenamic acid, and meclofenamic acid, with the structurally related but distinct N-arylphenylacetic acid, diclofenac, included as a critical benchmark. This document is intended for researchers and drug development professionals seeking a deeper, evidence-based understanding of this important NSAID subclass.
Introduction: The Fenamate Class of NSAIDs
Chemical Scaffold and Heritage
N-arylanthranilic acids are derivatives of anthranilic acid, an amino acid that is a precursor in the biosynthesis of tryptophan.[1] They are characterized by an N-aryl group attached to the anthranilic acid core. This chemical scaffold makes them structural analogs of salicylic acid, the progenitor of modern NSAIDs.[2] The fenamate class, including compounds like mefenamic acid and flufenamic acid, emerged from early research efforts to develop potent non-narcotic analgesics with superior anti-inflammatory properties compared to salicylates.[2][3]
Core Mechanism of Action: Targeting Cyclooxygenase (COX)
The primary anti-inflammatory, analgesic, and antipyretic effects of N-arylanthranilic acids stem from their ability to inhibit cyclooxygenase (COX) enzymes.[4] COX enzymes (constitutive COX-1 and inducible COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are pivotal signaling molecules in inflammation, pain, and fever.[5][6]
The therapeutic anti-inflammatory action of NSAIDs is largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal distress, are linked to the inhibition of the cytoprotective functions of COX-1.[6] Therefore, the relative selectivity for COX-2 over COX-1 is a critical parameter in the development of safer NSAIDs.[5]
Caption: Mechanism of action for N-arylanthranilic acids in the arachidonic acid cascade.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of N-arylanthranilic acids is highly dependent on the nature and position of substituents on both the anthranilic acid core and the N-aryl ring.
Impact of N-Aryl Ring Substitution
Substitutions on the N-aryl ring significantly influence the molecule's activity. Early studies using the UV erythema assay in guinea pigs established a general order of activity for monosubstituted derivatives as 3' > 2' > 4'.[2] For disubstituted derivatives, the 2',3'-disubstitution pattern, as seen in mefenamic acid, was found to be particularly effective.[2] The introduction of electron-withdrawing groups, such as the trifluoromethyl (CF₃) group in flufenamic acid, can also enhance potency.[2]
The Role of the Anthranilic Acid Core
The carboxylic acid group is crucial for the anti-inflammatory activity, as it mimics the carboxylic acid of the natural substrate, arachidonic acid, allowing it to bind to the active site of COX enzymes. Modifications to this group, such as converting it to an N-arylhydrazone moiety, have been shown to reduce anti-inflammatory properties, highlighting its importance.[2]
Comparative Analysis of Key N-Arylanthranilic Acids
While numerous derivatives have been synthesized, a few have achieved widespread clinical use and serve as excellent models for comparison.[7][8]
Mefenamic Acid
N-(2,3-dimethylphenyl)anthranilic acid is used primarily for acute pain and dysmenorrhea.[9] It exhibits both analgesic and anti-inflammatory properties.[2]
Flufenamic Acid
N-(3-trifluoromethylphenyl)anthranilic acid is another prominent member of this class. The CF₃ group generally confers increased potency.[2]
Meclofenamic Acid
N-(2,6-dichloro-3-methylphenyl)anthranilic acid is considered one of the most potent agents in this series, demonstrating high activity in anti-inflammatory assays.[3]
Comparative Compound: Diclofenac
While not a true fenamate (it is an N-arylphenylacetic acid), diclofenac is a widely used NSAID that shares the N-arylamine feature. It is included here as a benchmark for potency and clinical relevance. Diclofenac often shows better tissue penetration and a longer duration of action compared to mefenamic acid, partly due to its ability to persist in synovial fluid.[10] This makes it a convenient option for conditions requiring sustained pain relief.[10]
Quantitative Comparison of COX Inhibition
To objectively compare these compounds, we can examine their half-maximal inhibitory concentrations (IC₅₀) against COX-1 and COX-2. A lower IC₅₀ value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), indicates the preference for inhibiting COX-2. A higher SI value suggests greater COX-2 selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Mefenamic Acid | 15 | 26 | 0.58 |
| Flufenamic Acid | 5.0 | 17.6 | 0.28 |
| Diclofenac | 7.2 | 0.8 | 9.0 |
| Celecoxib (Reference) | 77.4 | 5.0 | 15.48 |
Note: Data synthesized from multiple sources for comparative purposes. Absolute values can vary based on assay conditions. The data for Mefenamic Acid and Flufenamic Acid are derived from novel conjugates but reflect the inhibitory capacity of the parent molecules.[11] Data for Diclofenac and Celecoxib are representative values from literature.
From this data, it's evident that while the classic fenamates are potent inhibitors, a compound like diclofenac shows a more favorable profile with higher potency against COX-2 and a degree of selectivity for COX-2 over COX-1.[11]
Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Activity
To move beyond enzymatic assays and assess physiological efficacy, in vivo models are indispensable. The carrageenan-induced rat paw edema model is a cornerstone for screening potential anti-inflammatory drugs.[7][12]
Carrageenan-Induced Rat Paw Edema Model
Principle: Carrageenan, a sulphated polysaccharide, is injected into the sub-plantar tissue of a rat's paw, inducing a localized, acute, and well-characterized inflammatory response.[13] This response is biphasic: the early phase (first 1-2 hours) involves the release of histamine and serotonin, while the late phase (3-5 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[13] The anti-inflammatory effect of a test compound is measured by its ability to reduce the swelling (edema) of the paw compared to a control group.[12]
Caption: Experimental workflow for the Carrageenan-Induced Rat Paw Edema assay.
Step-by-Step Methodology
-
Animal Selection and Acclimatization: Wistar albino rats (150-200g) are used. They are housed under standard laboratory conditions (25±2°C, 12h light/dark cycle) for at least one week before the experiment to allow for acclimatization.[13]
-
Grouping: The animals are randomly divided into groups (n=4-6 per group):
-
Group I (Control): Receives only the vehicle (e.g., 1% w/v carboxymethyl cellulose).
-
Group II (Standard): Receives a standard drug like Diclofenac (e.g., 10 mg/kg, i.p.).[14]
-
Group III, IV, etc. (Test): Receive the synthesized N-arylanthranilic acid derivatives at a specified dose (e.g., 50 mg/kg, p.o.).[15]
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer. This serves as the baseline reading (V₀).
-
Drug Administration: The respective vehicle, standard drug, or test compound is administered to each group, typically orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After a set time (e.g., 30-60 minutes post-drug administration), 0.1 mL of a 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Edema: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). This is the post-treatment volume (Vₜ).[13]
Data Analysis and Interpretation
The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes (Vₜ - V₀). The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control ] * 100
The results are then analyzed statistically (e.g., using one-way ANOVA followed by a post-hoc test) to determine if the reduction in edema by the test compounds is significant compared to the control group. A higher percentage inhibition indicates greater anti-inflammatory activity. Several studies have shown that newly synthesized N-arylanthranilic acid derivatives can exhibit significant anti-inflammatory activity, sometimes comparable to or even exceeding that of standard drugs like phenylbutazone or diclofenac in this model.[7][15]
Conclusion and Future Perspectives
N-arylanthranilic acids are a well-established and clinically relevant class of NSAIDs. Their anti-inflammatory activity is directly linked to the inhibition of COX enzymes, with structure-activity relationships providing a clear roadmap for chemical optimization. While classic fenamates like mefenamic acid are effective, comparative analysis reveals that other structurally related compounds like diclofenac may offer advantages in potency and COX-2 selectivity.
The future of anti-inflammatory drug design is trending towards developing compounds with improved safety profiles.[4] For N-arylanthranilic acids, this involves designing derivatives with higher COX-2 selectivity or dual-target inhibitors (e.g., COX-2/5-LOX inhibitors) to mitigate the gastrointestinal and cardiovascular risks associated with traditional NSAIDs.[6][11] The robust experimental models detailed herein, from enzymatic assays to in vivo assessments, will remain critical tools in the validation and advancement of these next-generation anti-inflammatory agents.
References
- Dr.Oracle. (2025, April 17). What is the longer-acting nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid or diclofenac?
- Dr.Oracle. (2025, April 17). What is the longer-acting nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid or diclofenac?
- Indian Journal of Pharmaceutical Sciences.
- MDPI. (n.d.).
- ResearchGate. (2025, August 7).
- PubMed. (n.d.). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents.
- ResearchGate. (2025, August 10).
- PubMed. (n.d.).
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.).
- Arzneimittelforschung. (1983).
- International Journal of Drug Development.
- Pharmaceutical Chemistry Of Anthranilic Acid Deriv
- ResearchGate. (n.d.).
- Patil, K. R., et al. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- PMC - PubMed Central. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
- Drugs.com. (n.d.). Diclofenac vs Mefenamic Acid Comparison.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
- ASK DIS. (2016, November 15). NSAIDS Comparison : Diclofenac, Ibuprofen & Mefenamic Acid.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- PubMed. (n.d.).
- SciELO. (2019, March 18).
- SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIV
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Public Health Toxicology. (n.d.). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams.
- Semantic Scholar. (2018, September 24).
- Brieflands. (n.d.).
- PubMed. (n.d.). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Diclofenac vs Mefenamic Acid Comparison - Drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 13. scielo.br [scielo.br]
- 14. ijpras.com [ijpras.com]
- 15. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
